2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJWOLFMWKZKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432321 | |
| Record name | 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178306-51-9 | |
| Record name | 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178306-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178306519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-3-METHOXY-3,3-DIPHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GB74Y4JTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (CAS: 178306-51-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (CAS Number: 178306-51-9). This compound is a critical chiral building block, primarily recognized for its role as a key intermediate in the synthesis of Ambrisentan, an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. This document consolidates essential information on its chemical identity, physicochemical properties, synthesis protocols, and its significance in pharmaceutical manufacturing. While the compound itself is not bioactive, its stereochemical purity is paramount for the efficacy of the final active pharmaceutical ingredient (API).
Chemical Identity and Structure
This compound is a carboxylic acid characterized by a hydroxyl group at the alpha position and a methoxy group and two phenyl rings at the beta position. The CAS number 178306-51-9 refers to the racemic mixture. The biologically relevant stereoisomer, used in the synthesis of Ambrisentan, is the (S)-enantiomer, (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (CAS: 178306-52-0).[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 178306-51-9 (Racemate)[2] |
| Molecular Formula | C₁₆H₁₆O₄[3] |
| SMILES | COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O[2] |
| InChI Key | RQJWOLFMWKZKCJ-UHFFFAOYSA-N (Racemate)[2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, purification, and subsequent reactions in a laboratory or industrial setting. It is typically supplied as a white to off-white solid.[4]
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 272.29 g/mol | PubChem[2][5] |
| Appearance | White solid / White to yellow powder or crystals | Various Suppliers[4] |
| Melting Point | 123-125 °C (for S-enantiomer) | US Patent[6] |
| Boiling Point (Predicted) | 430.3 °C at 760 mmHg | Sunshine Pharma[4] |
| Density (Predicted) | 1.25 g/cm³ | Sunshine Pharma[4] |
| Purity (Typical) | ≥98% | Various Suppliers |
| Storage Conditions | Sealed in dry, room temperature | BLDpharm[1] |
Role in Drug Development: The Ambrisentan Intermediate
The primary significance of this compound lies in its role as a direct precursor to Ambrisentan.[4][7] The synthesis of Ambrisentan requires the enantiomerically pure (S)-form of this acid. Therefore, the synthesis and subsequent chiral resolution of the racemic mixture are critical steps in the manufacturing process, directly impacting the purity and quality of the final drug product.[6][8]
Synthesis and Purification
The synthesis of the racemic compound and its subsequent resolution to yield the desired (S)-enantiomer is a multi-step process. A common pathway, derived from patent literature, involves the reaction of benzophenone with methyl chloroacetate, followed by hydrolysis and resolution.[6][8]
Logical Synthesis Workflow
The following diagram illustrates the general workflow for producing the enantiomerically pure (S)-acid, a key intermediate for Ambrisentan.
Experimental Protocols
The following protocols are adapted from publicly available patent documentation (e.g., US20130184490A1) and represent a plausible method for synthesis and resolution.[6][8]
Protocol 1: Synthesis of Racemic this compound
-
Step A: Condensation: Benzophenone is reacted with methyl chloroacetate in the presence of a base like sodium methoxide in a suitable solvent (e.g., toluene). This forms an epoxide intermediate which rearranges.
-
Step B: Reduction: The resulting ketoester, methyl 3-methoxy-3,3-diphenyl-2-oxopropanoate, is reduced. This can be achieved using a reducing agent like sodium borohydride in a solvent such as methanol to yield methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
-
Step C: Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid. This is typically done by heating the ester with an aqueous solution of a base, such as sodium hydroxide.
-
Step D: Acidification & Isolation: After hydrolysis, the reaction mixture is cooled and acidified with an acid like hydrochloric acid to a pH of 2-3. This precipitates the racemic this compound, which can then be isolated by filtration and dried.
Protocol 2: Chiral Resolution of the Racemic Acid
-
Diastereomeric Salt Formation: The racemic acid is dissolved in a suitable solvent, such as methyl tert-butyl ether (MTBE). A chiral resolving agent, for instance, an optically active amine like (R)-(+)-α-methylbenzylamine or a similar chiral base, is added to the solution. This forms a pair of diastereomeric salts.
-
Fractional Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled. One of the diastereomeric salts (e.g., the salt of the (S)-acid with the (R)-amine) will be less soluble and will crystallize out of the solution preferentially. The crystallization process may be allowed to proceed for several hours at a controlled temperature (e.g., 10-15°C) to maximize yield and purity.
-
Isolation of the Desired Salt: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.
-
Liberation of the Free Acid: The purified diastereomeric salt is then treated with an acid (e.g., aqueous HCl) to break the salt and liberate the enantiomerically pure free acid. The free (S)-acid, being water-insoluble, precipitates and can be extracted into an organic solvent (like MTBE).
-
Final Purification: The organic solution containing the (S)-acid is washed with water. The solvent is then removed under vacuum, and the resulting solid is recrystallized from a solvent system like MTBE/n-heptane to yield the final, highly pure (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[6] Purity is typically assessed by HPLC for both chemical (>99.8%) and chiral (>99.9%) purity.[6][8]
Analytical Methods and Quality Control
As a pharmaceutical intermediate, stringent quality control is essential. The identity, purity, and stereoisomeric ratio of the compound are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing chemical purity. Chiral HPLC, using a suitable chiral stationary phase, is employed to determine the enantiomeric excess of the desired (S)-isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight and can help in identifying impurities.
-
Documentation: Suppliers often provide Certificates of Analysis (CoA) which include data from these analytical tests.
Biological Activity and Signaling Pathways
There is no evidence in the reviewed literature to suggest that this compound possesses significant biological activity or directly modulates specific signaling pathways. Its utility is derived from its chemical structure, which serves as a scaffold for the synthesis of the pharmacologically active Ambrisentan. An MSDS for a related compound notes that the product is not bioactive.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation[5] |
| Eye Irritation | H319 | Causes serious eye irritation[5] |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS: 178306-51-9) is a compound of high importance in the pharmaceutical industry, not for its own biological effects, but as an indispensable intermediate for Ambrisentan. A thorough understanding of its synthesis, purification, chiral resolution, and analytical characterization is vital for drug development professionals involved in the manufacturing of this life-saving medication. The detailed protocols and workflows presented in this guide provide a technical foundation for researchers and scientists working with this key chiral building block.
References
- 1. 178306-51-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound CAS 178306-51-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is a chiral carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, including a stereogenic center and bulky diphenyl groups, make it a crucial chiral building block, most notably as a key intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, with a focus on its role in the production of Ambrisentan. Detailed experimental protocols for its synthesis are provided, along with visualizations of the synthetic pathway.
Chemical Structure and Identifiers
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, with the IUPAC name (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, is a white to off-white crystalline powder.[1] Its chemical structure is characterized by a propionic acid backbone with a hydroxyl group at the C2 position, a methoxy group and two phenyl groups at the C3 position. The stereochemistry at the C2 position is designated as (S).
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 178306-52-0[1][2][3] |
| IUPAC Name | (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid[4][5] |
| Molecular Formula | C₁₆H₁₆O₄[1][2][4] |
| Molecular Weight | 272.30 g/mol [2][3] |
| SMILES String | COC(--INVALID-LINK--C(=O)O)(c1ccccc1)c2ccccc2[2] |
| InChI Key | RQJWOLFMWKZKCJ-CQSZACIVSA-N |
Physicochemical Properties
The physical and chemical properties of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 120-125 °C (decomposes) | [1][6] |
| Optical Rotation | [α]²⁰_D = +11° to +15° (c=1.8 in EtOH) | [1] |
| Purity | ≥98% | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. |
Synthesis and Role in Drug Development
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is a pivotal intermediate in the synthesis of Ambrisentan, a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension.[6][7] The synthesis of this chiral acid is a critical step in the overall synthesis of Ambrisentan, often involving a resolution of the corresponding racemic mixture.
General Synthesis Pathway of Ambrisentan
The synthesis of Ambrisentan from (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid involves the condensation of the chiral acid with a substituted pyrimidine derivative. The overall workflow is depicted in the following diagram.
References
- 1. aidic.it [aidic.it]
- 2. Improved Synthesis of Ambrisentan | Semantic Scholar [semanticscholar.org]
- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 4. US8962832B2 - Process for the preparation of ambrisentan and novel intermediates thereof - Google Patents [patents.google.com]
- 5. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]
Technical Guide: Spectroscopic and Synthetic Overview of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a key chiral intermediate in the synthesis of Ambrisentan, a potent endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][2] The stereochemistry and purity of this intermediate are crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the available spectroscopic data, physical and chemical properties, and a detailed experimental protocol for its synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in further synthetic steps.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₄ | [3][4] |
| Molecular Weight | 272.29 g/mol | [3][4] |
| CAS Number | 178306-51-9 (racemate), 178306-52-0 ((S)-enantiomer) | [3][4] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 123-125 °C | [5] |
| Purity | Typically >98% (HPLC) |
Spectroscopic Data
Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are limited in the reviewed literature. However, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are routinely mentioned in patents and by commercial suppliers for the purpose of quality control and purity assessment.[6] Predicted mass spectrometry data for various adducts is available and summarized in Table 2.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 273.11214 |
| [M+Na]⁺ | 295.09408 |
| [M-H]⁻ | 271.09758 |
| [M+NH₄]⁺ | 290.13868 |
| [M+K]⁺ | 311.06802 |
| [M+H-H₂O]⁺ | 255.10212 |
| [M]⁺ | 272.10431 |
| [M]⁻ | 272.10541 |
| [Source: PubChemLite] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is well-documented in the patent literature, primarily focusing on its preparation as a precursor to Ambrisentan.[1][2][5] The general synthetic route involves the reaction of benzophenone with methyl chloroacetate, followed by hydrolysis. The resolution of the resulting racemic mixture to obtain the desired (S)-enantiomer is a critical step.
Step 1: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
-
Benzophenone is reacted with methyl chloroacetate in the presence of a base, such as sodium methoxide, in a suitable solvent like toluene.
-
The reaction mixture is typically cooled to a low temperature (e.g., -5 to -10 °C) before the slow addition of methyl chloroacetate.
-
After the reaction is complete, the mixture is worked up by adding water and separating the organic layer.
-
The solvent is removed under vacuum to yield the crude methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
Step 2: Hydrolysis to this compound
-
The crude ester from Step 1 is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and a suitable organic solvent.
-
The reaction mixture is heated to facilitate the hydrolysis.
-
After completion, the aqueous layer is separated and acidified with an acid (e.g., HCl) to precipitate the racemic this compound.
-
The solid product is filtered, washed, and dried.
Step 3: Chiral Resolution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
The resolution of the racemic acid is a crucial step to isolate the desired (S)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral resolving agent.
-
Examples of resolving agents mentioned in the literature include (S)-1-(4-nitrophenyl)ethylamine or other chiral amines.
-
The racemic acid is dissolved in a suitable solvent, and the resolving agent is added.
-
The diastereomeric salt of the desired enantiomer selectively crystallizes from the solution.
-
The salt is then isolated by filtration.
-
Finally, the resolved (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is liberated from the salt by treatment with an acid, followed by extraction and crystallization.
Workflow Diagrams
The following diagrams illustrate the synthetic workflow for this compound.
Caption: Synthetic workflow for (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Conclusion
References
- 1. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid [lgcstandards.com]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. This compound | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Physical and Chemical Properties of Ambrisentan Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential physical and chemical properties of the key intermediates involved in the synthesis of Ambrisentan, a potent endothelin receptor antagonist. The information herein is intended to support research, development, and quality control activities within the pharmaceutical industry.
Core Intermediates in Ambrisentan Synthesis
The efficient synthesis of Ambrisentan relies on the careful control and characterization of its key intermediates. This guide focuses on three pivotal compounds:
-
(S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid: A crucial chiral building block that establishes the stereochemistry of the final Ambrisentan molecule.
-
Methyl (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate: The methyl ester precursor to the aforementioned carboxylic acid.
-
4,6-dimethyl-2-(methylsulfonyl)pyrimidine: The pyrimidine moiety that is coupled with the propanoic acid derivative in the final stages of synthesis.
Physical and Chemical Properties
A comprehensive understanding of the physicochemical properties of these intermediates is paramount for process optimization, purification, and formulation development. The following tables summarize the key quantitative data for each intermediate.
Table 1: Physical and Chemical Properties of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₄ | [1][2] |
| Molecular Weight | 272.29 g/mol | [1][2] |
| Melting Point | 123-125 °C | [3] |
| Boiling Point | 430.3 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.25 g/cm³ | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in methanol and dichloromethane. | [5] |
| Optical Rotation | [α]²⁰/D = +11.0° to +15.0° (c=1.8 in EtOH) |
Table 2: Physical and Chemical Properties of Methyl (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₄ | [5] |
| Molecular Weight | 286.32 g/mol | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | ~1.2 g/cm³ | [5] |
| Appearance | Colorless liquid or solid | [5] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [5] |
Table 3: Physical and Chemical Properties of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₂S | [6][7][8] |
| Molecular Weight | 186.23 g/mol | [6][8] |
| Melting Point | 84-86 °C | [6][9] |
| Boiling Point | 358.3 °C (Predicted) | [9] |
| Density | 1.239 g/cm³ | [9] |
| Appearance | Red-brown crystalline solid | [9] |
| pKa | -1.84 (Predicted) | [9][10] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of the Ambrisentan intermediates.
Melting Point Determination
Methodology:
-
A small, finely powdered sample of the intermediate is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Solubility Determination
Methodology:
-
An excess amount of the solid intermediate is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved intermediate in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Approximately 5-10 mg of the intermediate is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a standard 5 mm NMR tube.
-
The ¹H NMR spectrum is acquired on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Data processing includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):
-
A small amount of the solid intermediate is placed directly onto the ATR crystal of the FTIR spectrometer.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.
Mass Spectrometry (MS)
Methodology (Electrospray Ionization - ESI):
-
A dilute solution of the intermediate is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is infused into the ESI source of the mass spectrometer.
-
The instrument is operated in either positive or negative ion mode, depending on the analyte's properties.
-
The mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions are recorded.
Synthesis Pathway and Experimental Workflow
The synthesis of Ambrisentan from its key intermediates is a multi-step process. The following diagrams illustrate the logical relationships and the experimental workflow.
Caption: Synthetic pathway of Ambrisentan from starting materials.
Caption: General experimental workflow for intermediate synthesis.
References
- 1. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 4. This compound CAS 178306-51-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. nbinno.com [nbinno.com]
- 6. 4,6-Dimethyl-2-methylsulfonylpyrimidine | 35144-22-0 [chemicalbook.com]
- 7. 4,6-Dimethyl-2-methylsulfonylpyrimidine | C7H10N2O2S | CID 2772382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. 35144-22-0 CAS MSDS (4,6-Dimethyl-2-methylsulfonylpyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
The Biological Significance of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid Derivatives: A Focus on Endothelin Receptor Antagonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the biological activity of derivatives of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, with a primary focus on its most prominent derivative, Ambrisentan. While this compound serves as a critical chiral intermediate, its biological significance is realized through its structural contribution to Ambrisentan, a potent and selective endothelin receptor antagonist. This document provides a comprehensive overview of the mechanism of action, quantitative biological data, and detailed experimental protocols relevant to the study of this class of compounds in the context of drug development for pulmonary arterial hypertension (PAH).
Introduction: From a Chiral Intermediate to a Biologically Active Molecule
This compound is a key chiral building block in the synthesis of Ambrisentan, a pharmaceutical agent approved for the treatment of pulmonary arterial hypertension.[1][2] The therapeutic activity of Ambrisentan stems from its function as a high-affinity antagonist of the endothelin type A (ETA) receptor.[3][4] Endothelin-1 (ET-1), a potent endogenous vasoconstrictor and smooth muscle mitogen, is overexpressed in patients with PAH, contributing to the pathophysiology of the disease.[5] By selectively blocking the ETA receptor, Ambrisentan inhibits the detrimental effects of ET-1, leading to vasodilation and a reduction in pulmonary arterial pressure.[2][3]
Mechanism of Action: Selective Endothelin Receptor Antagonism
The primary biological activity of Ambrisentan, a direct derivative of this compound, is its selective antagonism of the ETA receptor.[3] The endothelin system plays a crucial role in vascular tone and cell proliferation, mediated by two receptor subtypes: ETA and ETB.[1]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent vasoconstriction and cellular proliferation.[4][6]
-
ETB Receptors: Found on endothelial cells and smooth muscle cells. Endothelial ETB receptors are involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of circulating ET-1. ETB receptors on smooth muscle cells can also mediate vasoconstriction.[1]
Ambrisentan exhibits high selectivity for the ETA receptor over the ETB receptor, which is a key feature of its pharmacological profile.[3] This selectivity is thought to be advantageous as it blocks the vasoconstrictive and proliferative signals mediated by ETA receptors while preserving the vasodilatory and ET-1 clearance functions of endothelial ETB receptors.[7]
Quantitative Biological Data
The potency and selectivity of Ambrisentan have been characterized in various in vitro studies. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity and Selectivity of Ambrisentan
| Compound | Receptor Subtype | Assay Type | Value | Selectivity Ratio (ETA:ETB) | Reference |
| Ambrisentan | ETA | Competitive Binding (Ki) | 0.011 nM | >4000:1 | [5] |
| Ambrisentan | ETA | Competitive Binding (Ki) | 0.63 nM | ~77:1 | [2] |
| Ambrisentan | ETA | Competitive Binding (Ki) | 1 nM | ~200:1 | [3] |
| Ambrisentan | ETB | Competitive Binding (Ki) | 195 nM | - | [3] |
Table 2: Functional Antagonism of Ambrisentan in Human Arteries
| Compound | Tissue | Assay Type | pKB Value |
| Ambrisentan | Human Pulmonary Artery | Functional Antagonism | 7.38 ± 0.13 |
| Ambrisentan | Human Radial Artery | Functional Antagonism | 6.96 ± 0.10 |
pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the concentration-response curve of an agonist.
Signaling Pathway Modulation
Ambrisentan exerts its therapeutic effect by interrupting the signaling cascade initiated by the binding of ET-1 to the ETA receptor. The diagram below illustrates this pathway and the point of intervention by Ambrisentan.
Caption: Endothelin-1 signaling pathway and the inhibitory action of Ambrisentan.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of endothelin receptor antagonists like Ambrisentan.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a compound for the endothelin receptors.
-
Objective: To measure the ability of a test compound (e.g., Ambrisentan) to compete with a radiolabeled ligand for binding to ETA and ETB receptors.
-
Materials:
-
Cell membranes prepared from cells expressing human ETA or ETB receptors.
-
Radioligand (e.g., [¹²⁵I]-ET-1).
-
Test compound (Ambrisentan) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., 1 µM unlabeled ET-1).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the cell membrane preparation, radioligand, and either assay buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. (+/-)-Ambrisentan|Endothelin Receptor Antagonist|RUO [benchchem.com]
- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
The Pivotal Role of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid in the Synthesis of Ambrisentan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ambrisentan, a potent and selective endothelin type-A receptor antagonist, is a crucial therapeutic agent for the management of pulmonary arterial hypertension (PAH). The stereospecific synthesis of this complex molecule relies heavily on the use of a key chiral intermediate: (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. This technical guide provides an in-depth exploration of the synthesis of this critical precursor and its subsequent conversion to Ambrisentan, with a focus on quantitative data, detailed experimental protocols, and visual representations of the synthetic pathway.
The Synthetic Significance of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
The synthesis of Ambrisentan hinges on the nucleophilic substitution reaction between the optically pure (S)-enantiomer of this compound and a suitably activated pyrimidine derivative. The structural integrity and high enantiomeric purity of this intermediate are paramount, as they directly dictate the purity and therapeutic efficacy of the final active pharmaceutical ingredient (API).[1] The overall synthetic strategy generally involves three main stages:
-
Synthesis of Racemic this compound: This initial stage involves the construction of the core molecular framework.
-
Chiral Resolution: A critical step to isolate the desired (S)-enantiomer from the racemic mixture.
-
Condensation to form Ambrisentan: The final coupling reaction to yield the target molecule.
The following diagram illustrates the general synthetic workflow:
Quantitative Data in Ambrisentan Synthesis
The efficiency of the synthesis is often evaluated by the overall yield and the purity of the final product. The following tables summarize key quantitative data reported in various synthetic approaches.
Table 1: Overall Yield and Purity of Ambrisentan
| Synthetic Approach | Overall Yield | Enantiomeric Excess (ee) | Chemical Purity | Reference |
| Resolution with (S)-dehydroabietylamine | 30.1% | >99.0% | >99.0% | [2] |
| Resolution with L-proline methyl ester | 26.5% | Not specified | Not specified | [3] |
| Asymmetric epoxidation | 53% | >99% | >99.5% | [4][5] |
| Resolution with (S)-1-(4-nitrophenyl)ethylamine | 15% | 99.5% | Not specified | [6] |
| Purification via S(-)4-nitro phenyl ethyl amine salt | >15% | Not specified | >99.8% | [7] |
Table 2: Purity of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid Intermediate
| Resolution/Purification Method | Chemical Purity | Chiral Purity | Reference |
| Resolution with (S)-1-(4-nitrophenyl)ethylamine | Not specified | 99.5% | [6] |
| Process involving MTB and n-heptane crystallization | >99.8% | >99.9% | [6][8] |
| Resolution with (S)-2,4-dichloro PEA | 99.9% | 99.3% | [9] |
Experimental Protocols
This section details the methodologies for the key steps in the synthesis of Ambrisentan, focusing on the formation and utilization of this compound.
The synthesis of the racemic intermediate is typically achieved through a three-step process starting from benzophenone.[2][3]
Step 1: Darzens Condensation to form Methyl 3,3-diphenyloxirane-2-carboxylate
-
Reagents: Benzophenone, methyl chloroacetate, sodium methoxide, tetrahydrofuran (THF).
-
Procedure: A solution of benzophenone and methyl chloroacetate in dry THF is added to a cooled (-10 °C) solution of sodium methoxide in dry THF.[2] The reaction mixture is stirred for approximately 2 hours. The reaction is then quenched with water and extracted with diethyl ether. The combined organic phases are washed with saturated NaCl solution and the solvent is evaporated to yield methyl 3,3-diphenyloxirane-2-carboxylate.[2]
Step 2: Methanolysis to form Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
-
Reagents: Methyl 3,3-diphenyloxirane-2-carboxylate, methanol, p-toluenesulfonic acid.
-
Procedure: The epoxide from the previous step is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred at room temperature for about 30 minutes to yield a solution containing methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.[2]
Step 3: Hydrolysis to form Racemic this compound
-
Reagents: Solution from Step 2, aqueous sodium hydroxide (NaOH).
-
Procedure: An aqueous solution of NaOH (10% wt.) is added to the methanol solution containing the methyl ester. The mixture is heated to reflux and stirred for 1 hour, monitoring the disappearance of the ester by TLC. After cooling, the methanol is partially removed under vacuum. The remaining aqueous solution is acidified to pH 2 with concentrated HCl, leading to the precipitation of the racemic acid. The precipitate is filtered, washed with water, and dried.[2]
The following diagram illustrates the synthesis of the racemic intermediate:
The separation of the (S)-enantiomer is a pivotal step. Diastereomeric salt formation with a chiral amine is a commonly employed method.
-
Resolving Agents: Various chiral amines have been utilized, including (S)-dehydroabietylamine[2], L-proline methyl ester[3], (S)-1-(4-chlorophenyl)ethylamine[10], and (S)-1-(4-nitrophenyl)ethylamine[10]. Dehydroabietylamine is noted for being a more cost-effective, natural chiral resolving agent.[2]
-
General Procedure (using (S)-dehydroabietylamine): The racemic acid and (S)-dehydroabietylamine are dissolved in a suitable solvent, such as methyl tertiary butyl ether (MTBE). The mixture is stirred, allowing for the selective crystallization of the (S,S)-diastereomeric salt. The salt is then isolated by filtration. The free (S)-acid is subsequently liberated by treating the salt with an acid (e.g., HCl) and extracting it into an organic solvent.[2] The yield for the formation of the diastereomeric salt can be around 70% with respect to the racemate.[2]
The final step involves the nucleophilic substitution of the (S)-acid with a pyrimidine derivative.
-
Reagents: (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, a strong base (e.g., sodium amide (NaNH₂), lithium amide), and a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][10]
-
Procedure: The (S)-acid is dissolved in DMF, and a strong base such as sodium amide is added to form the corresponding alkoxide and carboxylate dianion. A solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in DMF is then added slowly to the reaction mixture. The reaction is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water and acidified (e.g., with 10% H₂SO₄) to a pH of 2. The product, Ambrisentan, is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization.[2][10]
The following diagram illustrates the final condensation step:
References
- 1. nbinno.com [nbinno.com]
- 2. aidic.it [aidic.it]
- 3. Improved Synthesis of Ambrisentan | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 7. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]
- 8. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a critical intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan. The document details the historical context of its discovery, its physicochemical properties, and detailed experimental protocols for its synthesis and chiral resolution. Quantitative data from various reported methodologies are summarized in tabular format for comparative analysis. Additionally, key synthetic pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a clear understanding of the chemical processes involved.
Introduction
This compound, a complex organic molecule, holds significant importance in the pharmaceutical industry, primarily as the direct precursor to Ambrisentan, a widely used medication for the treatment of pulmonary arterial hypertension.[1] The stereochemistry of this intermediate is crucial, with the (S)-enantiomer being the required building block for the pharmacologically active Ambrisentan. This guide delves into the scientific literature and patent landscape to provide a detailed account of this compound, from its initial synthesis to the methods developed for obtaining the enantiomerically pure form.
History and Discovery
The discovery and development of this compound are intrinsically linked to the research efforts aimed at identifying potent endothelin receptor antagonists. The earliest significant mentions of this compound appear in the mid-1990s within patents disclosing the synthesis of a new class of pharmaceuticals, including Ambrisentan.
The foundational work is detailed in patent WO 96/11914, which describes the synthesis of Ambrisentan and, consequently, its key intermediates.[2] This initial disclosure laid the groundwork for subsequent research focused on optimizing the synthesis and purification of this compound to improve yield, chemical purity, and enantiomeric excess, making the large-scale production of Ambrisentan economically viable.
Physicochemical Properties
This compound is a white to off-white or beige to greyish-beige solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₆O₄ | [3][4] |
| Molecular Weight | 272.29 g/mol | [3][4] |
| CAS Number (Racemate) | 178306-51-9 | [3][5] |
| CAS Number ((S)-enantiomer) | 178306-52-0 | [4] |
| Appearance | White to off-white solid | [1] |
| Melting Point ((S)-enantiomer) | 123-125 °C | [2] |
| Solubility | Soluble in organic solvents like methanol and dichloromethane |
Synthesis of Racemic this compound
The synthesis of the racemic mixture of this compound is typically achieved through a three-step process, commencing with a Darzens condensation reaction.
Synthetic Pathway
Caption: Synthetic pathway for racemic this compound.
Experimental Protocols
-
To a stirred solution of benzophenone and methyl chloroacetate in a suitable solvent (e.g., toluene or benzene) under an inert atmosphere, a strong base such as sodium methoxide or sodium amide is added portion-wise at a controlled temperature (typically between -10 to 20 °C).
-
The reaction mixture is stirred for several hours at room temperature to allow for the completion of the condensation.
-
The reaction is then quenched by pouring it into ice-cold water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude epoxide.
-
The crude methyl 3,3-diphenyloxirane-2-carboxylate is dissolved in methanol.
-
An acid catalyst, such as p-toluenesulfonic acid, is added to the solution.[2]
-
The mixture is stirred, often with heating, to facilitate the ring-opening of the epoxide.
-
Upon completion of the reaction, the mixture is worked up, which may involve neutralization and extraction, to isolate the desired methyl ester.
-
The methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is dissolved in a suitable solvent mixture, often containing water and a miscible organic solvent.
-
An aqueous solution of a strong base, such as sodium hydroxide, is added, and the mixture is heated to reflux to effect hydrolysis of the ester.
-
After the hydrolysis is complete, the reaction mixture is cooled, and the pH is adjusted with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to afford the racemic this compound.
Chiral Resolution of this compound
The separation of the racemic mixture into its constituent enantiomers is a pivotal step in the synthesis of Ambrisentan. The most common method employed is classical resolution via the formation of diastereomeric salts.
Resolution Workflow
Caption: Workflow for the chiral resolution of this compound.
Experimental Protocol for Chiral Resolution
-
The racemic this compound is dissolved in a suitable solvent system, often a mixture of an ester or ether and an alcohol (e.g., methyl tert-butyl ether and acetone).
-
A chiral resolving agent, such as (S)-1-(4-nitrophenyl)ethylamine, is added to the solution.
-
The mixture is heated to reflux to ensure complete dissolution and salt formation.
-
The solution is then cooled, often with seeding, to induce the crystallization of one of the diastereomeric salts, which will be less soluble in the chosen solvent system.
-
The precipitated diastereomeric salt is collected by filtration and washed.
-
To liberate the enantiomerically pure acid, the isolated salt is suspended in a biphasic system of water and an organic solvent, and the mixture is acidified.
-
The organic layer containing the free (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is separated, washed, and the solvent is evaporated to yield the final product.
Quantitative Data Summary
The following table summarizes representative quantitative data reported in the literature for the synthesis and resolution of this compound.
| Step | Product | Yield (%) | Purity (%) | Chiral Purity (%) | Reference |
| Synthesis | Racemic Acid | Not explicitly stated | >99.0 | N/A | [2] |
| Resolution | (S)-Enantiomer | ~15 (with (S)-1-(4-nitrophenyl)ethylamine) | >99.8 | >99.9 | [2] |
| Improved Resolution | (S)-Enantiomer | Not specified | >99.8 | >99.9 | US20130184490A1 |
Note: Yields and purities can vary significantly based on the specific reaction conditions and purification methods employed.
Conclusion
This compound is a cornerstone intermediate in the production of Ambrisentan. Its synthesis, while involving multiple steps, has been well-established and optimized over the years. The critical aspect of its production lies in the efficient chiral resolution of the racemic mixture to obtain the desired (S)-enantiomer with high purity. The methodologies outlined in this guide, derived from key patents and scientific publications, provide a comprehensive technical foundation for researchers and professionals involved in the synthesis and development of this important pharmaceutical precursor. Further innovations in this field are likely to focus on asymmetric synthesis routes to circumvent the need for classical resolution, thereby improving the overall efficiency and sustainability of Ambrisentan manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. This compound | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Solubility Profile of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the synthesis of the endothelin receptor antagonist Ambrisentan, possesses a solubility profile that is critical for its purification, reaction kinetics, and formulation development.[1][2][3] This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document also furnishes a detailed experimental protocol for determining the equilibrium solubility, empowering researchers to generate robust and reliable data.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [4][5] |
| CAS Number | 178306-52-0 (S-isomer) | [2][3][4][6] |
| Molecular Formula | C₁₆H₁₆O₄ | [1][2][3][4][6] |
| Molecular Weight | 272.29 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | ~121-125 °C | [1][2][7] |
Qualitative Solubility Data
The solubility of this compound has been described qualitatively in several sources. This information is summarized in the table below. It is important to note that terms like "slightly" and "sparingly" are not standardized and can vary between manufacturers and researchers.
| Solvent | Qualitative Solubility | Notes | Reference |
| Methanol | Soluble, Slightly Soluble | [1][2][6] | |
| Dimethyl Sulfoxide (DMSO) | Soluble, Slightly Soluble | [1][2][8] | |
| Ethanol | Sparingly Soluble | Sonication may be required to aid dissolution. | [1][2] |
| Methyl t-Butyl Ether (MTBE) | Soluble | Used in purification and reaction processes. | [7][9] |
| Dimethylformamide (DMF) | Soluble | Used as a reaction solvent. | [10] |
Experimental Protocol: Quantitative Equilibrium Solubility Determination
To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following method is based on established guidelines for active pharmaceutical ingredients (APIs).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Vials with screw caps
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure equilibrium with the dissolved state.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary studies by sampling at various time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.
-
Visualization of Experimental Workflow
The logical flow of the quantitative solubility determination process can be visualized as follows:
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Logical Relationship of Solubility Factors
The solubility of a compound like this compound is influenced by several interrelated factors.
References
- 1. Benzenepropanoic acid,a-hydroxy-b-methoxy-b-phenyl-,(aS)- | 178306-52-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. jigschemical.com [jigschemical.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ambrisentan Impurity A - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 8. allmpus.com [allmpus.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. china-sinoway.com [china-sinoway.com]
Stability and Degradation Profile of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and degradation profile of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan. Due to the limited availability of direct stability studies on this intermediate, this document synthesizes data from forced degradation studies of Ambrisentan to infer the potential degradation pathways and stability-indicating analytical methods for this compound. The information presented herein is intended to guide researchers in the development of stable formulations and robust analytical methods for this compound.
Introduction
This compound is a critical building block in the chemical synthesis of Ambrisentan, a drug used to treat pulmonary hypertension. As an impurity and a direct precursor, understanding its stability and degradation characteristics is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods that can effectively separate the parent compound from its degradants.
This guide outlines the probable stability of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Inferred Stability Profile
Based on forced degradation studies of Ambrisentan, it can be inferred that this compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. The presence of ester and ether functional groups in related structures suggests that these are the likely sites of degradation.
Data Presentation
The following table summarizes the anticipated degradation behavior of this compound under various stress conditions, extrapolated from studies on Ambrisentan.
| Stress Condition | Reagent/Parameters | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 1.0 N HCl, Reflux | Significant Degradation | Hydrolysis of the methoxy group |
| Basic Hydrolysis | 1.0 N NaOH, Reflux | Slight to Significant Degradation | Hydrolysis of the methoxy group |
| Oxidative Degradation | 30% H₂O₂, Room Temperature | Significant Degradation | Oxidation of the secondary alcohol |
| Thermal Degradation | 105°C, 24 hours | Likely Stable | Minimal to no degradation |
| Photolytic Degradation | ICH Q1B conditions | Likely Stable | Minimal to no degradation |
Potential Degradation Pathways
The chemical structure of this compound suggests two primary degradation pathways under forced conditions: hydrolysis of the methoxy group and oxidation of the secondary alcohol.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for conducting forced degradation studies on this compound. These are based on standard industry practices and findings from Ambrisentan studies.
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then subjected to the stress conditions outlined below. Samples should be taken at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1.0 N HCl.
-
Reflux the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize with an appropriate volume of 1.0 N NaOH.
-
Dilute with the mobile phase to the target concentration for analysis.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1.0 N NaOH.
-
Reflux the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize with an appropriate volume of 1.0 N HCl.
-
Dilute with the mobile phase to the target concentration for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to the target concentration for analysis.
Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at 105°C for 24 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid in the mobile phase at the target concentration for analysis.
Photolytic Degradation
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be stored in the dark under the same conditions.
-
Prepare solutions of both the exposed and control samples in the mobile phase at the target concentration for analysis.
Caption: General workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.
Method Development Considerations:
-
Column: A C18 column is often a good starting point for separating compounds of this polarity.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is likely necessary to achieve adequate separation of the parent compound and its more polar degradation products.
-
Detection: UV detection at a wavelength where the parent compound and its potential degradants have significant absorbance should be chosen.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
While direct stability data for this compound is scarce, a comprehensive understanding of its potential degradation profile can be inferred from studies on the final drug product, Ambrisentan. This technical guide provides a framework for researchers and drug development professionals to approach the stability testing and analytical method development for this key intermediate. The proposed degradation pathways and experimental protocols serve as a starting point for rigorous internal studies to ensure the quality and stability of this compound and, consequently, the final Ambrisentan API. It is imperative that any findings from such studies be used to establish appropriate storage conditions and retest periods.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid from Benzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the preparation of various pharmaceuticals, including the endothelin receptor antagonist, Ambrisentan.[1][2] The synthetic route commences from the readily available starting material, benzophenone.
Overview of the Synthetic Pathway
The synthesis is a three-step process starting with a Darzens condensation, followed by an acid-catalyzed epoxide ring-opening, and concluding with a saponification reaction.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis.
| Step | Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Melting Point (°C) |
| 1. Darzens Condensation | Methyl 3,3-diphenylglycidate | 178306-47-3 | C₁₇H₁₈O₄ | 286.32 | ~75%[3] | - | - |
| 2. Epoxide Ring-Opening | Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | 178306-47-3 | C₁₇H₁₈O₄ | 286.32[4] | - | >99.8[1] | - |
| 3. Saponification | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | 178306-52-0 | C₁₆H₁₆O₄ | 272.29[5] | - | >99.8[2] | 123-125[2] |
Experimental Protocols
Step 1: Darzens Condensation - Synthesis of Methyl 3,3-diphenylglycidate
This procedure, an example of a Darzens reaction, involves the condensation of benzophenone with methyl chloroacetate to form an α,β-epoxy ester.[6]
Materials:
-
Benzophenone
-
Methyl chloroacetate
-
Sodium methoxide
-
Toluene
-
Purified water
-
Round-bottom flask
-
Stirrer
-
Cooling bath (ice-salt or cryocooler)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a stirrer, dissolve benzophenone in toluene.
-
Charge the sodium methoxide to the reaction mixture and stir for 15 minutes.
-
Cool the reaction mixture to a temperature between -5 to -10°C using a cooling bath.[1]
-
Slowly add a solution of methyl chloroacetate dissolved in toluene to the reaction mixture over a period of 90 minutes, ensuring the temperature is maintained between -5 to -10°C.[1]
-
After the addition is complete, continue to stir the reaction mass at the same temperature for a designated period to ensure the reaction goes to completion.
-
Quench the reaction by adding purified water and stir for 1 hour.[1]
-
Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.
-
Wash the organic layer with purified water.
-
Dry the toluene layer over anhydrous sodium sulfate.
-
Remove the toluene under vacuum using a rotary evaporator to yield the crude methyl 3,3-diphenylglycidate, which can be used in the next step without further purification.[1]
Step 2: Epoxide Ring-Opening - Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
The synthesized glycidic ester undergoes a ring-opening reaction with methanol in the presence of an acid catalyst.[4] This reaction proceeds via an SN2 mechanism.[7]
Materials:
-
Methyl 3,3-diphenylglycidate (from Step 1)
-
Methanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
Procedure:
-
Dissolve the crude methyl 3,3-diphenylglycidate in methanol in a round-bottom flask equipped with a stirrer and reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.[4]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
Step 3: Saponification - Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a base.[2]
Materials:
-
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (from Step 2)
-
Sodium hydroxide
-
Methyl t-butyl ether (MTBE)
-
Deionized water
-
n-Heptane
-
Hydrochloric acid (to adjust pH)
-
Round-bottom flask
-
Stirrer
Procedure:
-
Prepare a solution of sodium hydroxide in deionized water.
-
Dissolve the methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate in a mixture of deionized water and MTBE.
-
Add the sodium hydroxide solution to the ester solution and stir at room temperature for 2-3 hours.[1]
-
After the hydrolysis is complete, separate the aqueous and organic layers.
-
Extract the aqueous layer with MTBE to remove any unreacted starting material.[2]
-
Acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid, which will precipitate the carboxylic acid product.
-
Cool the mixture and collect the solid product by filtration.
-
Wash the solid with a mixture of MTBE and n-heptane.[2]
-
Dry the product under vacuum at 50-60°C to yield this compound.[2]
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The procedures may need to be optimized based on the specific laboratory conditions and scale of the reaction.
References
- 1. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. nbinno.com [nbinno.com]
- 5. lookchem.com [lookchem.com]
- 6. Darzens Reaction [organic-chemistry.org]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Chiral Resolution of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. The primary method detailed is classical resolution via diastereomeric salt formation, a technique widely employed in the pharmaceutical industry for its scalability and efficiency.[1][2] The (S)-enantiomer of this compound is a key intermediate in the synthesis of Ambrisentan, a drug used for the treatment of pulmonary artery hypertension.[3][4]
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers.[1] Since enantiomers possess identical physical properties, their direct separation is challenging.[5][6] The most common approach for resolving racemic carboxylic acids involves reacting the mixture with an enantiomerically pure chiral base.[5][7] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1][8] Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid.[5][9]
The logical workflow for this process is outlined in the diagram below.
Caption: General workflow for chiral resolution.
Experimental Data
The following tables summarize quantitative data from the resolution of racemic this compound using different chiral resolving agents, as documented in patent literature.
Table 1: Resolution using (S)-2,4-dichlorophenylethylamine [10]
| Parameter | Value |
| Starting Material | Racemic this compound |
| Chiral Resolving Agent | (S)-2,4-dichlorophenylethylamine ((S)-2,4-dichloro PEA) |
| Solvent System | Methyl t-butyl ether (MTBE) - Methanol |
| Yield of Diastereomeric Salt | 35 - 40.15% |
| HPLC Purity of Diastereomeric Salt | 99.9 - 99.95% |
| Chiral Purity of Diastereomeric Salt | 98.38 - 99.3% |
Table 2: Purity of the final (S)-enantiomer product [3][4]
| Parameter | Value |
| Product | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid |
| Chemical Purity (by HPLC) | > 99.8% |
| Chiral Purity (by HPLC) | > 99.9% |
| Melting Range | 123-125°C |
Detailed Experimental Protocol
This protocol is based on the resolution of racemic this compound to obtain the (S)-enantiomer, a key precursor for Ambrisentan.[3][10]
Materials:
-
Racemic this compound
-
(S)-2,4-dichlorophenylethylamine ((S)-2,4-dichloro PEA)
-
Methyl t-butyl ether (MTBE)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) or other suitable mineral acid
-
Sodium Hydroxide (NaOH) (for pH adjustment if necessary)
-
Standard laboratory glassware (three-neck flask, condenser, stirrer, thermometer, filtration apparatus)
-
Heating/cooling system (water bath)
Protocol Visualization:
Caption: Step-by-step experimental workflow.
Procedure:
Part A: Diastereomeric Salt Formation and Isolation [10]
-
In a suitable reaction vessel (e.g., a 50 mL three-neck flask) equipped with a stirrer, thermometer, and condenser, charge racemic this compound (e.g., 1 g).
-
Add methyl t-butyl ether (MTBE, e.g., 10 mL) at room temperature and stir for approximately 5 minutes until a clear solution is obtained.
-
Add methanol (e.g., 10 mL) to the solution.
-
Heat the mixture to a gentle reflux using a water bath.
-
In a separate container, dissolve (S)-2,4-dichlorophenylethylamine (e.g., 0.454 g) in MTBE (e.g., 6 mL).
-
Add the solution of the chiral amine to the refluxing reaction mixture.
-
Maintain the reflux for approximately 1 hour. The solution may become hazy.
-
Allow the mixture to cool naturally to room temperature.
-
Stir the resulting hazy solution or slurry at room temperature for an extended period (e.g., 3 hours) to ensure complete crystallization.
-
Filter the solid material using a Buchner funnel.
-
Wash the collected solid with a small amount of cold MTBE (e.g., 5 mL).
-
Dry the isolated diastereomeric salt. This salt is (S)-2,4-dichlorophenylethylammonium (R)-2-hydroxy-3-methoxy-3,3-diphenylpropionate.
Part B: Liberation of the (S)-Enantiomer [4]
-
Suspend the dried diastereomeric salt in a mixture of deionized water and MTBE.
-
Stir the suspension and add a mineral acid (e.g., dilute HCl) dropwise to adjust the pH to approximately 2-3. This will protonate the carboxylic acid and liberate it from the salt.
-
Continue stirring for about 30 minutes, then allow the two layers to separate.
-
Separate the organic (MTBE) layer.
-
Extract the aqueous layer with an additional portion of MTBE to recover any dissolved product.
-
Combine all the organic layers.
-
Wash the combined organic layer with water.
-
Distill the solvent completely under vacuum.
-
The residue contains the crude (S)-enantiomer. For further purification, dissolve the residue in a minimal amount of MTBE at a slightly elevated temperature (e.g., 40°C) and then add an anti-solvent like n-heptane to induce crystallization.
-
Cool the mixture to room temperature and stir for 2-3 hours.
-
Filter the crystalline product, which is the purified (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
-
Dry the final product under vacuum at 50-60°C.
Analytical Characterization
To ensure the success of the resolution, the purity of the intermediates and the final product must be assessed.
-
Chemical Purity: Determined by High-Performance Liquid Chromatography (HPLC) with a standard C18 column.
-
Chiral Purity (Enantiomeric Excess): Determined by chiral HPLC using a suitable chiral stationary phase (CSP) column.[11] This analysis is crucial to quantify the ratio of the (S)- and (R)-enantiomers in the final product.
-
Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the chemical structure of the resolved enantiomer.
-
Melting Point: The melting point of the resolved enantiomer should be sharp and within the expected range (e.g., 123-125°C for the (S)-enantiomer).[3]
The development and validation of these analytical methods are critical for quality control in a drug development setting.[12]
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 4. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 9. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Introduction
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a crucial chiral building block in the pharmaceutical industry.[1] It serves as a key intermediate in the synthesis of Ambrisentan, a drug used for the treatment of pulmonary artery hypertension.[2][3] The stereochemistry at the C2 position is critical for the pharmacological activity of Ambrisentan, making the enantioselective synthesis of this intermediate a topic of significant interest.
These application notes describe a robust and highly selective method for the synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, primarily focusing on the Sharpless asymmetric dihydroxylation as the key chirality-inducing step. This approach offers high enantioselectivity and is a widely recognized method for the preparation of chiral vicinal diols.[4][5]
Proposed Synthetic Pathway
The proposed synthetic route commences with the preparation of a suitable alkene precursor, methyl 3,3-diphenylacrylate. This is followed by the key Sharpless asymmetric dihydroxylation to introduce the desired stereochemistry, yielding a diol intermediate. Subsequent selective methylation of the tertiary alcohol and saponification of the ester will afford the target molecule, (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Data Presentation
The following table summarizes the expected quantitative data for the key steps in the asymmetric synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. The values are based on typical results reported in the literature for similar substrates.[6][7]
| Step | Reaction | Reagents | Expected Yield (%) | Expected Enantiomeric Excess (ee) (%) |
| 1 | Wittig Reaction | Benzophenone, Methyl (triphenylphosphoranylidene)acetate | 85-95 | N/A |
| 2 | Sharpless Asymmetric Dihydroxylation | Methyl 3,3-diphenylacrylate, AD-mix-α | 90-98 | >99 |
| 3 | Selective O-methylation | (2S,3R)-2,3-dihydroxy-3,3-diphenylpropanoate, NaH, MeI | 80-90 | >99 |
| 4 | Saponification | Methyl (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, LiOH | >95 | >99 |
Experimental Protocols
Step 1: Synthesis of Methyl 3,3-diphenylacrylate
This protocol describes the synthesis of the alkene precursor via a Wittig reaction.
-
Apparatus: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents:
-
Benzophenone (20.0 g, 109.7 mmol)
-
Methyl (triphenylphosphoranylidene)acetate (40.2 g, 120.7 mmol)
-
Toluene (250 mL)
-
-
Procedure:
-
To the reaction flask, add benzophenone and methyl (triphenylphosphoranylidene)acetate.
-
Add toluene and stir the mixture at room temperature to dissolve the solids.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 3,3-diphenylacrylate as a white solid.
-
Step 2: Sharpless Asymmetric Dihydroxylation
This step introduces chirality using the Sharpless asymmetric dihydroxylation.[8][9][10]
-
Apparatus: A 1 L round-bottom flask with a magnetic stirrer.
-
Reagents:
-
Methyl 3,3-diphenylacrylate (10.0 g, 42.0 mmol)
-
AD-mix-α (58.8 g)
-
tert-Butanol (250 mL)
-
Water (250 mL)
-
Methanesulfonamide (CH₃SO₂NH₂) (3.99 g, 42.0 mmol)
-
-
Procedure:
-
In the reaction flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Add AD-mix-α to the solvent mixture and stir until the solids are dissolved, resulting in a clear, biphasic solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide and stir for 5 minutes.
-
Add methyl 3,3-diphenylacrylate to the reaction mixture.
-
Stir vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding sodium sulfite (30 g) and warm the mixture to room temperature.
-
Stir for an additional hour.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography to yield methyl (2S,3R)-2,3-dihydroxy-3,3-diphenylpropanoate.
-
Step 3: Selective O-methylation of the Tertiary Alcohol
This protocol describes the selective methylation of the tertiary hydroxyl group.
-
Apparatus: A 250 mL three-necked round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Reagents:
-
Methyl (2S,3R)-2,3-dihydroxy-3,3-diphenylpropanoate (5.0 g, 18.2 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.80 g, 20.0 mmol)
-
Methyl iodide (1.26 mL, 20.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
-
Procedure:
-
To the reaction flask, add the diol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain methyl (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
-
Step 4: Saponification to (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Apparatus: A 100 mL round-bottom flask with a magnetic stirrer.
-
Reagents:
-
Methyl (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate (3.0 g, 10.5 mmol)
-
Lithium hydroxide (0.50 g, 21.0 mmol)
-
Tetrahydrofuran (THF) (30 mL)
-
Water (10 mL)
-
-
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid as a white solid.[2]
-
Visualizations
Caption: Overall experimental workflow for the synthesis.
Caption: Mechanism of the Sharpless asymmetric dihydroxylation.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Purity Analysis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Introduction
2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a critical chiral intermediate in the synthesis of Ambrisentan, a potent endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1][2] The chemical and enantiomeric purity of this intermediate directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential to ensure its purity and to identify any process-related impurities or degradation products.
These application notes provide detailed protocols for the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, as well as supplementary methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Achiral Purity Analysis
Principle
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of organic molecules. The method described here is a stability-indicating assay adapted from validated methods for the final API, Ambrisentan, capable of separating the main compound from its potential impurities and degradation products.[3][4][5]
Experimental Protocol
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV detector
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of this compound in 50 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.05 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be performed. The compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress.[1][3][4]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 48 hours.
-
Data Presentation
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 % |
| Precision (% RSD) | < 2.0 % |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
-
Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Principle
The therapeutic efficacy of Ambrisentan is attributed to the (S)-enantiomer. Therefore, it is crucial to control the enantiomeric purity of its precursor, (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV detector
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based, such as Chiralcel OD-H or Chiralpak AD-H)
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need optimization depending on the specific chiral column used.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
| Parameter | Specification |
| Resolution between enantiomers | > 2.0 |
| Enantiomeric Purity (% ee) | > 99.8 % |
-
Logical Relationship Diagram
Caption: Principle of Chiral HPLC Separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Principle
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. For a non-volatile compound like this compound, derivatization is typically required to increase its volatility. This method is particularly useful for identifying residual solvents and potential volatile by-products from the synthesis.
Experimental Protocol
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Autosampler
-
-
Derivatization (Silylation):
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 10 minutes
-
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1)
-
MSD Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-550 amu
-
-
Workflow Diagram
Caption: GC-MS Analysis Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Assessment
Principle
Quantitative ¹H NMR (qNMR) is a primary analytical method that can be used to determine the purity of a compound without the need for a specific reference standard of the analyte itself.[6][7][8] Purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
Experimental Protocol
-
Instrumentation:
-
NMR spectrometer (≥ 400 MHz)
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
-
Data Presentation Summary
| Analytical Method | Principle | Application | Key Parameters |
| RP-HPLC | Separation based on polarity | Chemical purity, identification of impurities and degradants | C18 column, ACN/Water gradient, UV detection (225 nm) |
| Chiral HPLC | Separation of enantiomers | Enantiomeric purity | Chiral stationary phase, Hexane/IPA mobile phase, UV detection (225 nm) |
| GC-MS | Separation of volatile compounds | Residual solvents, volatile impurities (after derivatization) | DB-5ms column, Temperature gradient, Mass spectrometric detection |
| qNMR | Absolute quantification using an internal standard | Absolute purity determination | High-resolution NMR, Certified internal standard, Long relaxation delay |
References
- 1. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. A validated specific stability-indicating RP-HPLC assay method for Ambrisentan and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantiomeric Excess Determination of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid by Chiral HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a chiral carboxylic acid and a key intermediate in the synthesis of various pharmaceutical compounds. The enantiomeric purity of this compound is critical for its efficacy and safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric excess (e.e.) of this compound. The method utilizes a polysaccharide-based chiral stationary phase (CSP) for the direct separation of the enantiomers.
Principle
The enantiomers of this compound are separated on a chiral stationary phase. The CSP, composed of a chiral selector immobilized on a silica support, forms transient diastereomeric complexes with the enantiomers. The differing stability of these complexes leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. For acidic compounds like the analyte, the addition of a small amount of an acidic modifier to the mobile phase is often crucial for achieving good peak shape and resolution.[1][2]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral column, such as CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar column is recommended. Polysaccharide-based CSPs are known to be effective for the separation of a wide range of chiral compounds, including carboxylic acids.[3][4][5]
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).
-
Sample Solvent: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of 1.0 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[6]
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific instruments and columns.
| Parameter | Condition |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1][6] |
| Column Temperature | 25 °C[6] |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL[6] |
| Run Time | Approximately 20 minutes |
Data Analysis
-
Identify the peaks corresponding to the two enantiomers in the chromatogram.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
e.e. (%) = [(|Area₁ - Area₂|) / (Area₁ + Area₂)] x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Data Presentation
Table 1: Representative Chromatographic Data
The following table summarizes the expected quantitative data for the chiral separation of this compound. These values are illustrative and may vary depending on the specific system and conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 12.5 min | ~ 15.0 min |
| Peak Area | Variable | Variable |
| Resolution (R_s) | > 1.5 | |
| Capacity Factor (k') | ~ 3.2 | ~ 4.0 |
| Selectivity (α) | ~ 1.25 |
Mandatory Visualization
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
References
Application Notes and Protocols: (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a valuable chiral building block in organic synthesis. Its stereogenic center, coupled with its carboxylic acid and hydroxyl functionalities, makes it a significant component in the stereoselective synthesis of complex molecules. The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan, which is used for the treatment of pulmonary arterial hypertension.[1][2] This document provides an overview of its properties, synthesis, and established applications, along with protocols for its use.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 178306-52-0 | [3] |
| Molecular Formula | C₁₆H₁₆O₄ | [3] |
| Molecular Weight | 272.29 g/mol | [3] |
| Melting Point | 121-125 °C | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Purity | Often >98% (HPLC) | [4] |
Core Application: Intermediate in Ambrisentan Synthesis
The principal application of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is as an advanced chiral intermediate in the synthesis of Ambrisentan.[1][2] The structural integrity and high enantiomeric purity of this building block are crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).
A generalized workflow for the synthesis of Ambrisentan highlights the central role of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Caption: Synthesis of Ambrisentan via (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Application as a Chiral Resolving Agent
While its primary role is as a synthetic intermediate, the acidic nature and chirality of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid make it suitable for use as a chiral resolving agent for racemic bases. The principle involves the formation of diastereomeric salts with a racemic amine, which can then be separated by physical methods such as fractional crystallization.
The general workflow for chiral resolution of a racemic amine using (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is depicted below.
Caption: General workflow for chiral resolution of a racemic amine.
Experimental Protocols
Protocol for the Resolution of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
This protocol describes the resolution of the racemic acid to obtain the desired (S)-enantiomer, a crucial step in its preparation for use in Ambrisentan synthesis. The process utilizes a chiral amine as the resolving agent.
Materials:
-
Racemic this compound
-
(S)-1-(4-nitrophenyl)ethylamine
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic this compound in a suitable solvent such as a mixture of acetone and methyl tert-butyl ether.
-
Add an equimolar amount of (S)-1-(4-nitrophenyl)ethylamine to the solution.
-
Heat the mixture to reflux to ensure complete dissolution and salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt may be necessary to induce crystallization.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
The optical purity of the salt can be improved by recrystallization from a suitable solvent system.
-
-
Liberation of the (S)-Enantiomer:
-
Suspend the resolved diastereomeric salt in a biphasic system of water and an organic solvent like MTBE.
-
Acidify the aqueous layer with a dilute solution of hydrochloric acid to a pH of approximately 2-3.
-
Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
-
Quantitative Data: The yield and purity of the resolved (S)-enantiomer are critical parameters.
| Parameter | Value | Reference |
| Yield of (S)-enantiomer | Typically around 15% after initial resolution | [1] |
| Chemical Purity | >99.8% | [1] |
| Chiral Purity (enantiomeric excess) | >99.9% | [1] |
General Protocol for the Use of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid as a Chiral Resolving Agent
This protocol outlines a general procedure for the resolution of a racemic basic compound (e.g., an amine) using (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Materials:
-
Racemic basic compound
-
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
A suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture)
-
A suitable acid for liberation of the resolved base (e.g., HCl)
-
A suitable base for recovery of the chiral acid (e.g., NaOH)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic base in the chosen solvent.
-
Add an equimolar amount of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
-
Gently heat the mixture to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. The filtrate will be enriched in the other diastereomer.
-
The purity of the crystalline salt can be enhanced by recrystallization.
-
-
Liberation of the Enantiopure Base:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution with an aqueous base (e.g., NaOH) to liberate the free amine.
-
Extract the enantiopure amine with an organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the resolved amine.
-
-
Recovery of the Chiral Acid:
-
The aqueous layer from the previous step can be acidified with an acid (e.g., HCl) to precipitate the (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, which can then be recovered by filtration for potential reuse.
-
Conclusion
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a well-established and highly valuable chiral building block, primarily recognized for its critical role in the industrial synthesis of Ambrisentan. While its application as a chiral resolving agent for racemic bases is a logical extension of its properties, its use as a general-purpose chiral auxiliary for a broader range of asymmetric transformations is not widely reported in the scientific literature. The protocols provided herein offer a practical guide for its established applications and potential use in chiral resolutions. Further research may uncover new and diverse applications for this versatile chiral molecule.
References
- 1. This compound | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the preparation of Ambrisentan from its hydroxy acid intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ambrisentan from its key intermediate, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. The synthesis involves a nucleophilic substitution reaction with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. This protocol is intended for research and development purposes and outlines the necessary reagents, equipment, and procedural steps to yield high-purity Ambrisentan.
Introduction
Ambrisentan is a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension.[1] The synthesis of Ambrisentan is a critical process in its pharmaceutical development and manufacturing. A key step in many synthetic routes is the condensation of the chiral intermediate, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, with a substituted pyrimidine. This document details a laboratory-scale protocol for this conversion, providing researchers with a comprehensive guide to reproducing this synthesis.
Chemical Reaction Scheme
The overall reaction for the preparation of Ambrisentan from its hydroxy acid intermediate is depicted below. The reaction proceeds via a nucleophilic substitution, where the hydroxyl group of the carboxylic acid displaces the methylsulfonyl group of the pyrimidine derivative.
Caption: Reaction scheme for Ambrisentan synthesis.
Experimental Protocol
This protocol describes the synthesis of Ambrisentan via the condensation of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine using a base in an appropriate solvent.
Materials:
-
(S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
4,6-dimethyl-2-(methylsulfonyl)pyrimidine
-
Sodium amide (NaNH2) or Lithium amide (LiNH2)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Sulfuric acid (10% aqueous solution)
-
Saturated sodium chloride solution (brine)
-
Water, deionized
-
Magnesium sulfate or sodium sulfate, anhydrous
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Condenser
-
Nitrogen or argon gas inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid in anhydrous dimethylformamide (DMF).
-
Base Addition: To this solution, slowly add the base (e.g., sodium amide or lithium amide).[1][2] The amount of base can vary, with some protocols suggesting approximately two equivalents relative to the hydroxy acid.[2]
-
Addition of Pyrimidine Derivative: In a separate flask, dissolve 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in anhydrous DMF. Add this solution dropwise to the reaction mixture.[1][2]
-
Reaction: Stir the reaction mixture at room temperature.[2] Reaction times can vary, with some procedures indicating stirring for 5 hours or up to 17 hours.[1][2] The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Acidification: Upon completion, carefully quench the reaction by the slow addition of water. Acidify the mixture to a pH of 2 using a 10% aqueous sulfuric acid solution.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The extraction may need to be performed multiple times to ensure complete recovery.[2]
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride solution (brine).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ambrisentan.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, THF, MIBK, or isopropyl alcohol) to achieve the desired purity.[3]
Quantitative Data Summary
The following table summarizes the quantitative data reported in various literature sources for the synthesis of Ambrisentan from its hydroxy acid intermediate.
| Parameter | Reported Value(s) | Reference(s) |
| Yield | Total synthesis yield of 30.1% | [2] |
| Purity | Greater than 99% | [3] |
| Chiral Purity | Greater than 99.8% by HPLC | [3] |
| Reactant Molar Ratios | (S)-hydroxy acid : Base : Pyrimidine derivative (approximate) 1 : 2 : 1.5 | [2] |
| (S)-hydroxy acid : Base : Pyrimidine derivative (approximate) 1 : 3 : 1.1 | [1] |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the preparation of Ambrisentan.
Caption: Step-by-step workflow for Ambrisentan synthesis.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the manufacturing of Ambrisentan.[1][2] Ambrisentan is a crucial medication for the treatment of pulmonary artery hypertension.[1][2] The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Overview of the Synthetic Pathway
The synthesis of racemic this compound is typically achieved through a three-step process starting from benzophenone. This is followed by a resolution step to isolate the desired (S)-enantiomer.
Caption: Synthetic pathway for (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Experimental Protocols
The following protocols are detailed for the key steps in the synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Step 1: Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate
This step involves the Darzens condensation of benzophenone with methyl chloroacetate.
Materials:
-
Benzophenone
-
Toluene
-
Sodium methoxide
-
Methyl chloroacetate
-
Purified water
Procedure:
-
Charge a suitable reactor with toluene and benzophenone. Stir for 15 minutes to ensure complete dissolution.[2]
-
Add sodium methoxide to the mixture and stir for another 15 minutes.[2]
-
Cool the reaction mass to a temperature between -5 to -10°C.[1][2]
-
Slowly add a solution of methyl chloroacetate in toluene over a period of 90 minutes, maintaining the temperature at -5 to -10°C.[1][2]
-
After the addition is complete, maintain the reaction at the same temperature and add purified water.[1][2]
-
Stir the mixture for 1 hour, then separate the toluene layer.[1][2]
-
Distill the toluene layer completely under vacuum to obtain the crude Methyl 3,3-diphenyloxirane-2-carboxylate. The residual product is used in the next step without further purification.[1][2]
Step 2: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
This step involves the ring-opening of the epoxide intermediate.
Materials:
-
Methyl 3,3-diphenyloxirane-2-carboxylate (from Step 1)
-
Methanol
-
p-Toluenesulfonic acid
-
Ethyl acetate
-
5% Sodium bicarbonate solution
Procedure:
-
In a reactor, charge methanol and the crude product from the previous step. Stir for 15 minutes.[2]
-
Slowly add a solution of p-toluenesulfonic acid in methanol over 30 minutes at a temperature of 25-55°C.[2]
-
Bring the reaction mass to room temperature and maintain for 2 hours.[2]
-
Filter the reaction mixture and dissolve the filtered compound in ethyl acetate.[2]
-
Wash the ethyl acetate layer with a 5% sodium bicarbonate solution.[2]
-
Distill off the ethyl acetate completely under vacuum to yield the desired product.[2]
Step 3: Synthesis of Racemic this compound
This step involves the hydrolysis of the methyl ester.
Materials:
-
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (from Step 2)
-
Water
-
1N Sodium hydroxide solution
-
1N Hydrochloric acid solution
Procedure:
-
Charge a reactor with water and the compound from Step 2. Stir for 15 minutes.[1]
-
Add 1N aqueous sodium hydroxide solution and stir the reaction mass for 15 minutes.[1]
-
Heat the reaction mass to 90-95°C and maintain for one hour.[2]
-
Cool the reaction mass to room temperature.[2]
-
Adjust the pH of the solution to 2-3 with 1N hydrochloric acid solution to precipitate the product.[2]
-
Cool the product slurry to 5-10°C and maintain for 2 hours.[2]
-
Filter the product and dry it at 60-65°C.[2]
Step 4: Chiral Resolution of Racemic this compound
This step isolates the desired (S)-enantiomer. Resolution can be achieved using a chiral resolving agent such as (S)-1-(4-nitrophenyl)ethylamine.[2]
Materials:
-
Racemic this compound (from Step 3)
-
Methyl tert-butyl ether (MTBE)
-
Acetone
-
(S)-1-(4-nitrophenyl)ethylamine
Procedure:
-
Dissolve the racemic acid in a mixture of methyl tert-butyl ether and acetone in a suitable reactor.[2]
-
Heat the reaction mass to reflux temperature (50-55°C).[2]
-
Add the resolving agent, (S)-1-(4-nitrophenyl)ethylamine.
-
The diastereomeric salt of the (S)-acid with the (S)-amine will preferentially crystallize.
-
After resolution, the yield of S-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid is reported to be around 15% with an enantiomeric impurity of 0.5%.[2]
-
The salt is then treated with an acid to liberate the free (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Data Presentation
The following tables summarize the quantitative data for the synthesis.
Table 1: Reaction Conditions and Yields
| Step | Key Reagents | Temperature | Time | Typical Yield |
| 1 | Benzophenone, Sodium methoxide, Methyl chloroacetate | -5 to -10°C | 90 min (addition) | High (used directly) |
| 2 | p-Toluenesulfonic acid, Methanol | 25-55°C | 2 hours | High (used directly) |
| 3 | Sodium hydroxide | 90-95°C | 1 hour | Not specified |
| 4 | (S)-1-(4-nitrophenyl)ethylamine | 50-55°C | Not specified | ~15%[2] |
Table 2: Purity and Physical Properties
| Parameter | Value | Reference |
| Chemical Purity of (S)-enantiomer | >99.8% | [1][2] |
| Chiral Purity of (S)-enantiomer | >99.9% | [1][2] |
| Melting Range of Racemic Acid | 100-102°C | [2] |
| Melting Range of (S)-enantiomer | 123-125°C | [2] |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the large-scale synthesis.
Caption: Workflow for the synthesis and resolution of this compound.
References
Application Notes and Protocols for the Purification of Crude 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the synthesis of pharmaceuticals such as Ambrisentan.[1][2] The described methods—recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC)—are designed to yield a product of high chemical and chiral purity, suitable for further synthetic steps in drug development.
Impurity Profile of Crude this compound
The primary synthesis of this compound often involves a one-pot reaction encompassing epoxidation, rearrangement, and hydrolysis, which can result in a crude product contaminated with starting materials and byproducts.[2] Understanding the impurity profile is critical for selecting and optimizing the purification strategy.
Potential Process-Related Impurities:
-
Unreacted Starting Materials:
-
Benzophenone
-
Methyl chloroacetate (or other haloesters)
-
Sodium methoxide
-
-
Byproducts from Synthesis:
-
Products from side reactions of the Darzens condensation.
-
The undesired (R)-enantiomer.
-
-
Residual Solvents:
-
Toluene, Methanol, Dichloromethane, or other solvents used in the synthesis.[3]
-
-
Degradation Products:
-
Impurities formed through oxidation, hydrolysis, or thermal degradation during synthesis or storage.[3]
-
Purification Techniques: A Comparative Overview
The choice of purification technique depends on the initial purity of the crude material, the desired final purity, the scale of the purification, and the available resources. Below is a summary of the expected performance of the detailed protocols.
| Purification Technique | Typical Purity Achieved | Typical Yield | Relative Solvent Consumption | Throughput |
| Recrystallization | >99.5% | 70-90% | Moderate | High |
| Column Chromatography | >98% | 60-80% | High | Low to Moderate |
| Preparative HPLC | >99.9% | 50-70% | High | Low |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective method for purifying crude this compound, capable of yielding material with a chemical purity exceeding 99.8%.[2] This protocol is based on a procedure described in patent literature.[2]
Materials and Equipment:
-
Crude this compound
-
Methyl tert-butyl ether (MTBE)
-
n-Heptane
-
Erhlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Vacuum source
-
Drying oven
Procedure:
-
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm MTBE (approximately 40 °C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the warm, clear solution, slowly add n-heptane as an anti-solvent. A typical solvent ratio is approximately 1 part MTBE to 2.3 parts n-heptane.[2] Add the n-heptane until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature (25-30 °C).[2] For optimal crystal formation, stir the mixture at room temperature for 2-3 hours.[2]
-
Cooling: Further cool the mixture in an ice bath to maximize the yield of the crystalline product.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.[2]
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating the target compound from impurities with different polarities. For acidic compounds like this compound, adding a small amount of a volatile acid to the mobile phase can improve peak shape and separation.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Acetic acid or formic acid
-
Chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Add a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase to reduce tailing of the acidic analyte.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to elute the target compound.
-
Fraction Collection: Collect fractions of the eluent and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: Purification by Preparative HPLC
Preparative HPLC offers the highest resolution and is particularly useful for separating closely related impurities or for chiral purification to isolate the desired (S)-enantiomer from any remaining (R)-enantiomer.
Materials and Equipment:
-
Partially purified this compound
-
Preparative HPLC system with a suitable detector
-
Appropriate preparative HPLC column (e.g., C18 for reversed-phase or a chiral stationary phase for enantiomeric separation)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Acid modifier (e.g., formic acid or trifluoroacetic acid)
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. For reversed-phase, a mobile phase of acetonitrile/water or methanol/water with an acidic modifier is a common starting point. For chiral separation, screen various chiral columns and mobile phases.
-
Scale-Up: Scale up the analytical method to a preparative scale, adjusting the column size, flow rate, and sample loading.
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent. Filter the sample solution to remove any particulates.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the pure compound.
-
Product Recovery: Combine the pure fractions and remove the mobile phase solvents, typically by rotary evaporation for organic solvents or lyophilization for aqueous solutions.
Logical Relationship of Purification Techniques
Often, a combination of these techniques is employed to achieve the desired purity. For instance, a preliminary purification by recrystallization might be followed by preparative HPLC for final polishing and chiral separation.
References
- 1. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. Separation of 3,3-Diphenylpropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Structural Characterization of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural characterization of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of public experimental spectral data for this specific carboxylic acid, this application note presents the characterization data for its close structural analog, methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. The methodologies described herein for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are directly applicable to the analysis of the target carboxylic acid and related compounds.
Introduction
This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably as a precursor to Ambrisentan, a drug used for the treatment of pulmonary arterial hypertension.[1] Rigorous structural elucidation and purity assessment of this intermediate are critical to ensure the quality, safety, and efficacy of the final drug product. NMR and MS are powerful analytical techniques that provide unambiguous structural information and are essential for the comprehensive characterization of such molecules.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure and proton/carbon environments of the analyte.
Instrumentation:
-
NMR Spectrometer: 500 MHz
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Gently agitate the tube to ensure complete dissolution.
¹H NMR Spectroscopy Protocol:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) to assign the protons to the molecular structure.
¹³C NMR Spectroscopy Protocol:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift axis to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Assign the carbon signals based on their chemical shifts and comparison with predicted values or data from similar structures.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte, confirming its elemental composition and structure.
Instrumentation:
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Add a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization if necessary.
Protocol:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Typical ESI source parameters:
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas Pressure: 20-30 psi
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
-
Acquire high-resolution mass data to determine the accurate mass and elemental composition of the molecular ion and major fragment ions.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation information for structural confirmation.
Data Presentation
Disclaimer: The following data is representative for the methyl ester analog, methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, and is provided for illustrative purposes.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.20 | m | 10H | Aromatic protons (2 x Ph) |
| 4.50 | s | 1H | -CH(OH)- |
| 3.75 | s | 3H | Ester -OCH₃ |
| 3.20 | s | 3H | Methoxy -OCH₃ |
| 2.90 | s (broad) | 1H | Hydroxyl -OH |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 173.0 | Carbonyl C=O (Ester) |
| 141.0 | Quaternary Aromatic C (ipso) |
| 129.0 - 127.0 | Aromatic CH |
| 85.0 | Quaternary C-(Ph)₂ |
| 75.0 | -CH(OH)- |
| 52.0 | Ester -OCH₃ |
| 51.0 | Methoxy -OCH₃ |
Table 3: High-Resolution Mass Spectrometry Data (ESI-QTOF)
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M+H]⁺ | 287.1283 | 287.1280 | Protonated molecule |
| [M+Na]⁺ | 309.1103 | 309.1100 | Sodiated adduct |
| [M-H₂O+H]⁺ | 269.1178 | 269.1175 | Loss of water |
| [M-CH₃OH+H]⁺ | 255.1021 | 255.1018 | Loss of methanol |
Diagrams
Caption: Experimental workflow for NMR and MS characterization.
Conclusion
The combined application of high-resolution NMR and mass spectrometry provides a robust and reliable methodology for the comprehensive structural characterization of this compound and its analogs. The detailed protocols and representative data presented in this application note serve as a valuable resource for researchers and scientists involved in the development and quality control of pharmaceuticals where this compound is a key intermediate. While the provided spectral data is for the methyl ester, the analytical approach is directly transferable to the carboxylic acid, ensuring accurate and confident structural assignment.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The synthesis of this compound, a key intermediate for the pharmaceutical agent Ambrisentan, is often achieved through a multi-step process.[1][2] A common pathway involves the reaction of benzophenone with methyl chloroacetate in the presence of a base like sodium methoxide. This is followed by subsequent hydrolysis to yield the final product. For obtaining the chirally pure S-enantiomer, a resolution step is typically employed.[2]
Q2: What are the critical factors influencing the yield of the reaction?
A2: Several factors can significantly impact the yield. These include the purity of starting materials, the choice of solvent, reaction temperature, and reaction time. For instance, older or impure reagents can lead to the formation of side products, thereby reducing the overall yield. Precise temperature control during the reaction and subsequent work-up is also crucial for maximizing the yield and minimizing degradation.
Q3: How can I improve the chiral purity of the final product?
A3: Achieving high chiral purity, often above 99.9%, is critical, especially for pharmaceutical applications.[1] This is typically accomplished through a resolution step using a chiral resolving agent. The choice of the resolving agent and the crystallization conditions are paramount for obtaining the desired enantiomer with high purity.
Q4: What are the common impurities observed in the synthesis?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and the undesired enantiomer. Inadequate purification at each step can lead to the accumulation of these impurities in the final product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. |
| Side reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. | Ensure all reagents are pure and dry. Maintain the recommended reaction temperature to minimize side reactions. The order of reagent addition can also be critical. | |
| Poor recovery during work-up: Product may be lost during extraction, washing, or crystallization steps. | Optimize the extraction procedure by ensuring the correct pH and using an appropriate solvent. For crystallization, allow sufficient time at a controlled temperature for maximum product precipitation. | |
| Low Purity | Contamination with starting materials: Incomplete reaction or inefficient purification can leave unreacted starting materials in the final product. | Enhance the purification process. This may involve recrystallization from a suitable solvent system or column chromatography. |
| Presence of byproducts: Side reactions can generate impurities that are difficult to separate from the main product. | Adjust reaction conditions (e.g., temperature, stoichiometry) to disfavor the formation of byproducts. Multiple purification steps may be necessary. | |
| Low chiral purity: Inefficient resolution of enantiomers. | Optimize the resolution step by screening different chiral resolving agents and crystallization solvents. The rate of cooling during crystallization can also affect the enantiomeric excess. | |
| Reaction Not Initiating | Inactive reagents: Starting materials or catalysts may have degraded over time or due to improper storage. | Use fresh, high-purity reagents. Ensure that any catalysts are active. |
| Presence of moisture: Some reactions in the synthesis are sensitive to moisture. | Use anhydrous solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Experimental Protocols
Synthesis of Racemic this compound
This protocol is a generalized procedure based on common synthetic routes. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Step 1: Synthesis of methyl 3-methoxy-3,3-diphenylpropanoate
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve benzophenone in a suitable anhydrous solvent (e.g., toluene).
-
Add sodium methoxide to the solution and cool the mixture in an ice bath.
-
Slowly add methyl chloroacetate to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
Step 2: Hydrolysis to this compound
-
To the crude methyl 3-methoxy-3,3-diphenylpropanoate, add an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and maintain it for a specified period to ensure complete hydrolysis.
-
After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the precipitate, wash it with cold water, and dry it to obtain the racemic this compound.
Data Presentation: Illustrative Yield and Purity under Different Conditions
| Experiment ID | Base in Step 1 | Hydrolysis Temperature | Reaction Time (Hydrolysis) | Yield (%) | Purity (%) |
| 1 | Sodium Methoxide | 80°C | 4 hours | 85 | 95 |
| 2 | Sodium Ethoxide | 80°C | 4 hours | 82 | 94 |
| 3 | Sodium Methoxide | 100°C | 4 hours | 88 | 92 (minor degradation observed) |
| 4 | Sodium Methoxide | 80°C | 8 hours | 90 | 96 |
Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of S-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yield and purity issues in the synthesis.
References
Technical Support Center: Synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically achieved through a multi-step process beginning with a base-catalyzed condensation reaction between a benzophenone derivative and an α-haloacetate, such as methyl chloroacetate. This is followed by hydrolysis of the resulting ester to yield the final carboxylic acid. The reaction sequence often involves a Darzens-type condensation to form an intermediate glycidic ester, which is then ring-opened and hydrolyzed.
Q2: My overall yield is significantly lower than expected. What are the common causes?
A2: Low yields can stem from several factors. The most common issues include incomplete enolate formation, competing side reactions such as the self-condensation of the methyl chloroacetate, and suboptimal reaction conditions like temperature and moisture.[1] Inefficient purification can also lead to significant product loss. A systematic review of your reaction setup, reagent quality, and workup procedure is recommended.
Q3: I see several unexpected spots on my TLC plate after the initial condensation reaction. What could these be?
A3: The presence of multiple spots indicates a mixture of products. Besides the desired intermediate ester, common byproducts include unreacted benzophenone and methyl chloroacetate.[1] Additionally, self-condensation of the methyl chloroacetate can occur, leading to methyl 3-chloro-2-(chloroacetyl)acetate. Another possibility is the formation of a chlorocinnamic ester derivative.[1]
Q4: Is the Cannizzaro reaction of benzophenone a concern under these basic conditions?
A4: No, the Cannizzaro reaction is not a relevant side reaction for benzophenone. Benzophenone is a ketone and lacks the necessary hydrogen atom on the carbonyl carbon, which is a requirement for the Cannizzaro reaction.[2][3][4][5][6] Furthermore, benzophenone does not have α-hydrogens, which prevents it from undergoing aldol-type self-condensation.[4][5][6]
Q5: How critical is moisture control in this synthesis?
A5: Moisture control is crucial, particularly during the enolate formation step. The strong bases used, such as sodium methoxide or sodium amide, will react preferentially with water. This quenches the base, prevents the complete formation of the necessary enolate, and ultimately reduces the yield of your desired product. Ensure all glassware is thoroughly dried and use anhydrous solvents for the best results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., sodium methoxide, sodium amide) may have degraded due to moisture or prolonged storage. 2. Insufficient Enolate Formation: Reaction temperature might be too high, or the base may not be strong enough. 3. Poor Quality Reagents: Starting materials (benzophenone, methyl chloroacetate) may be impure. | 1. Use a fresh, unopened container of the base or titrate to determine its activity. 2. Perform the enolate formation at low temperatures (e.g., -10°C to 0°C) as specified in protocols. Consider using a stronger base like Lithium Diisopropylamide (LDA) for quantitative enolate formation. 3. Purify starting materials by recrystallization or distillation before use. |
| Significant Amount of Unreacted Starting Material | 1. Incorrect Stoichiometry: Insufficient amount of the enolizable ester or base. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Poor Mixing: In heterogeneous reactions (e.g., with sodium amide), inefficient stirring can lead to localized reactions. | 1. Carefully check the molar equivalents of all reagents. A slight excess of the ester and base may be beneficial. 2. Monitor the reaction progress using TLC. Extend the reaction time if starting materials are still present. 3. Ensure vigorous and efficient stirring throughout the reaction. |
| Presence of a Major Byproduct from Ester Self-Condensation | Claisen-Type Self-Condensation: The enolate of methyl chloroacetate attacks another molecule of the ester instead of the benzophenone. This is more likely if the benzophenone is less reactive or if the enolate concentration is too high locally. | 1. Slow Addition: Add the methyl chloroacetate slowly to the mixture of the base and benzophenone. This keeps the instantaneous concentration of the enolate low. 2. Use a Non-Enolizable Ketone: This is already satisfied with benzophenone. 3. Directed Aldol Approach: Pre-form the enolate at low temperature with a strong base like LDA, then add the benzophenone. |
| Product is an Oil or Fails to Crystallize During Workup | 1. Presence of Impurities: Oily impurities can inhibit crystallization. 2. Incorrect pH: The final product is a carboxylic acid and needs to be protonated to precipitate from an aqueous solution. 3. Incomplete Hydrolysis: The presence of the intermediate methyl ester can result in an oily product. | 1. Perform a thorough purification of the crude product, for example, by column chromatography, before attempting crystallization. 2. During the acidic workup, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate. 3. Ensure the hydrolysis step (e.g., with NaOH) is complete by heating or extending the reaction time. Monitor by TLC. |
| Final Product Purity is Below 99% | 1. Inefficient Purification: Single-step purification may not be sufficient to remove all byproducts and starting materials. 2. Co-precipitation of Impurities: Impurities may have been trapped within the crystal lattice of the product during crystallization. | 1. A multi-step purification process may be necessary. This can include an initial extraction, followed by column chromatography, and then a final recrystallization.[7] 2. Recrystallize the product from a suitable solvent system. It may be necessary to try several different solvents to find the optimal one for rejecting impurities. |
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of S-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate for the pharmaceutical Ambrisentan.
| Parameter | Reported Value | Source |
| Chemical Purity | > 99.8% | [7][8] |
| Chiral Purity | > 99.9% | [8] |
| Yield (after resolution) | ~15-35% | [7][9] |
| Melting Range | 123-125 °C | [7] |
| Base Used | Sodium Methoxide | [8] |
| Solvent | Toluene, Methanol | [8] |
| Purification | Crystallization from Methyl tert-butyl ether (MTBE) / n-heptane | [7] |
Experimental Protocols
Protocol 1: Synthesis of the Intermediate Ester
This protocol is a representative procedure for the initial condensation reaction.
-
Reaction Setup: In a 1-liter round-bottomed flask equipped with a mechanical stirrer and a thermometer, add 250 mL of anhydrous toluene and 100 g of benzophenone.
-
Cooling: Cool the mixture to a temperature between -10°C and -5°C using an appropriate cooling bath.
-
Base Addition: While maintaining the low temperature, slowly add 50 g of sodium methoxide to the stirred mixture.
-
Ester Addition: Prepare a solution of 120 g of methyl chloroacetate in 100 mL of anhydrous toluene. Add this solution dropwise to the reaction mixture over a period of 90 minutes, ensuring the temperature does not rise above -5°C.
-
Reaction: Maintain the reaction mixture at this temperature for an additional 2 hours with continuous stirring.
-
Quenching: Slowly add 500 mL of purified water to the reaction flask to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel and separate the toluene layer. The aqueous layer can be extracted with an additional portion of toluene.
-
Isolation: Combine the organic layers and distill off the toluene under reduced pressure to obtain the crude intermediate ester, which can be used in the next step without further purification.
Protocol 2: Hydrolysis to the Final Acid
This protocol describes the hydrolysis of the intermediate ester to the final product.
-
Reaction Setup: In a 5-liter round-bottomed flask, add the crude ester obtained from the previous step and 1 liter of methanol.
-
Base Addition: To the stirred solution, add a solution of 1N aqueous sodium hydroxide.
-
Hydrolysis: Stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
Solvent Removal: Remove the methanol from the reaction mixture by distillation under reduced pressure.
-
Acidification: To the remaining aqueous solution, slowly add a 2N solution of hydrochloric acid until the pH of the solution is between 2 and 3. This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water. For further purification, the crude product can be recrystallized from a mixture of methyl tert-butyl ether (MTBE) and n-heptane to yield the pure this compound.[7]
Visualizations
Below are diagrams illustrating the key chemical transformations and a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: Main reaction pathway and potential side reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. quora.com [quora.com]
- 3. why benzophenone does not undergo cannizaro reaction as well as aldol - askIITians [askiitians.com]
- 4. quora.com [quora.com]
- 5. brainly.in [brainly.in]
- 6. why benzophenone does not undergo either cannizaro reaction or aldol - askIITians [askiitians.com]
- 7. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 8. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Chiral Separation of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound?
A1: The primary challenges stem from its nature as a chiral carboxylic acid. Achieving baseline separation of its enantiomers requires careful selection of a chiral stationary phase (CSP) and optimization of mobile phase conditions to overcome issues like poor resolution, peak tailing, and long retention times. The presence of both a hydroxyl and a carboxylic acid group can lead to complex interactions with the stationary phase.
Q2: Which type of chiral stationary phase (CSP) is most suitable for this separation?
A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally a good starting point for the separation of arylpropionic acids and similar compounds.[1][2] Anion-exchange type CSPs, like CHIRALPAK QN-AX or QD-AX, are specifically designed for acidic compounds and can offer excellent enantioselectivity.[3] The selection process is often empirical, and screening multiple columns is recommended.[4]
Q3: Why is a mobile phase additive necessary for this separation?
A3: For acidic compounds like this compound, adding a small amount of an acid (e.g., trifluoroacetic acid, formic acid, or acetic acid) to the mobile phase is crucial.[5][6] This additive helps to suppress the ionization of the carboxylic acid group, which in turn reduces peak tailing and improves resolution by minimizing undesirable interactions with the stationary phase.[7]
Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
A4: Yes, SFC is a viable and often complementary technique to HPLC for chiral separations.[8][9] It can offer faster separations and uses less organic solvent. For acidic compounds, the carbon dioxide in the mobile phase can provide some inherent acidity, though an acidic additive in the co-solvent may still be necessary for optimal resolution.[8][10]
Q5: What is the "additive memory effect" and how can I avoid it?
A5: The additive memory effect refers to the phenomenon where a column retains traces of mobile phase additives (like acids or bases), which can affect the performance of subsequent separations even after the additive has been removed from the mobile phase.[11] To mitigate this, it is good practice to dedicate columns to specific types of analyses (e.g., acidic or basic compounds) or to use a rigorous column flushing procedure when switching between methods with different additives.[6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen a variety of CSPs, focusing on polysaccharide-based and anion-exchange types. |
| Suboptimal mobile phase composition. | Systematically vary the ratio of organic modifier to the non-polar phase. For reversed-phase, adjust the aqueous buffer pH. | |
| Incorrect mobile phase additive or concentration. | Introduce an acidic additive (TFA, formic acid, acetic acid) at a concentration of 0.1-0.5%. Optimize the concentration.[5][6] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Ensure an appropriate acidic additive is used to suppress the ionization of the carboxylic acid. |
| Column contamination or degradation. | Backflush the column. If the problem persists, consider replacing the column.[12] | |
| Column overload. | Reduce the sample concentration or injection volume.[12] | |
| Long Retention Times | Mobile phase is too weak. | Increase the percentage of the stronger solvent (e.g., alcohol in normal phase, organic modifier in reversed-phase). |
| Flow rate is too low. | While lower flow rates can sometimes improve resolution, they also increase analysis time. Find a balance between resolution and run time. | |
| Irreproducible Results | Additive memory effect. | Dedicate a column for this analysis or implement a thorough column washing protocol between different applications.[6][11] |
| Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature, as temperature can affect chiral recognition. |
Quantitative Data Summary
The following tables provide typical starting parameters for method development. The optimal conditions for this compound will need to be determined empirically.
Table 1: Typical HPLC Parameters for Chiral Separation of Arylpropionic Acids
| Parameter | Normal Phase HPLC | Reversed-Phase HPLC |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) | Polysaccharide-based (e.g., Chiralcel® OD-RH, Chiralpak® AD-R), Protein-based (e.g., AGP) |
| Mobile Phase | n-Hexane / Alcohol (e.g., Isopropanol, Ethanol) | Acetonitrile or Methanol / Buffered Aqueous Phase |
| Typical Ratio | 90:10 to 99:1 (v/v) | 20:80 to 80:20 (v/v) |
| Acidic Additive | 0.1% TFA or Acetic Acid | 0.1% Formic Acid or Acetic Acid in the aqueous phase (pH 2-5)[13] |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Temperature | Ambient to 40°C | Ambient to 40°C |
| Detection | UV (typically 230-260 nm) | UV (typically 230-260 nm) |
Table 2: Typical SFC Parameters for Chiral Separation of Acidic Compounds
| Parameter | Supercritical Fluid Chromatography (SFC) |
| Chiral Stationary Phase | Polysaccharide-based (immobilized or coated), Anion-exchanger (e.g., CHIRALPAK QN-AX)[3] |
| Mobile Phase | Supercritical CO₂ / Co-solvent |
| Co-solvent | Methanol, Ethanol, or Isopropanol |
| Typical Gradient | 5% to 40% co-solvent |
| Acidic Additive | 0.1 - 0.5% TFA, Formic Acid, or Acetic Acid in the co-solvent[10] |
| Flow Rate | 1 - 4 mL/min |
| Back Pressure | 100 - 200 bar |
| Temperature | 35 - 45°C |
| Detection | UV or MS |
Experimental Protocols
General Protocol for Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral separation method for this compound.
-
Sample Preparation:
-
Prepare a stock solution of the racemic this compound at a concentration of 1 mg/mL in the mobile phase or a compatible solvent.
-
Prepare working standards by diluting the stock solution.
-
-
Initial Screening of Chiral Stationary Phases:
-
Screen a minimum of two to three different polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based).
-
If available, also screen an anion-exchange CSP.
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Start with a mobile phase of n-Hexane:Isopropanol (90:10 v/v) with 0.1% TFA.
-
If resolution is poor, vary the alcohol content and try a different alcohol (e.g., ethanol).
-
-
Reversed-Phase:
-
Start with a mobile phase of Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid.
-
Adjust the organic modifier to water ratio to optimize retention and resolution.
-
-
-
Optimization:
-
Once partial separation is achieved, fine-tune the mobile phase composition.
-
Optimize the concentration of the acidic additive (typically between 0.05% and 0.2%).
-
Investigate the effect of column temperature (e.g., 25°C, 30°C, 35°C, 40°C).
-
Adjust the flow rate to find the best balance between resolution and analysis time.
-
-
Method Validation:
-
Once optimal conditions are found, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.
-
Visualizations
Caption: A generalized workflow for developing a chiral HPLC method.
Caption: A decision tree for troubleshooting poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. chiraltech.com [chiraltech.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chiraltech.com [chiraltech.com]
- 6. additives for chiral - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
Technical Support Center: Purification of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound is often contaminated with starting materials, byproducts from the synthesis, and enantiomeric impurities.[1][2] The specific impurities will depend on the synthetic route employed.
Q2: What level of chemical and chiral purity can be expected after purification?
A2: Through appropriate purification methods, it is possible to achieve a chemical purity of over 99.8% and a chiral purity exceeding 99.9%.[1][2]
Q3: What are the recommended solvents for recrystallization?
A3: A mixture of methyl t-butyl ether (MTBE) and n-heptane is commonly used for the crystallization of the final product.[1] Methanol and mixtures of MTBE and methanol have also been used in the purification of diastereomeric salts during chiral resolution.[3]
Q4: How can I remove acidic or basic impurities?
A4: Aqueous extraction with a mild base, such as a 5% sodium bicarbonate solution, can be used to remove acidic impurities.[1] Conversely, washing with a dilute acid, like 1N hydrochloric acid, can help in removing basic impurities and in the isolation of the carboxylic acid product from its salt form.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent system. | Optimize the solvent ratio. If using a mixture like MTBE/n-heptane, gradually increase the proportion of the anti-solvent (n-heptane) to induce precipitation. Ensure slow cooling to maximize crystal formation.[1] |
| The product is lost during filtration. | Use a fine filter paper and ensure the crystals are fully precipitated before filtration. Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product. | |
| Product Fails to Crystallize | The crude material contains a high level of impurities that inhibit crystallization. | Perform a preliminary purification step, such as an aqueous wash or a simple column filtration, to remove some of the impurities before attempting recrystallization. |
| The solution is supersaturated. | Try seeding the solution with a small crystal of the pure product to initiate crystallization. Alternatively, gently scratching the inside of the flask with a glass rod can sometimes induce nucleation. | |
| Poor Chiral Purity | Inefficient separation of diastereomeric salts. | The diastereomeric salt may crystallize with difficulty, trapping the undesired enantiomer.[3] Additional stirring of the crystals in fresh solvent and thorough washing of the filtered crystals can improve optical purity.[3] Consider using a different resolving agent if the issue persists. |
| Racemization during workup. | Avoid harsh acidic or basic conditions and high temperatures during the purification process, as these can potentially lead to racemization. | |
| Presence of Colored Impurities | Residual starting materials or byproducts. | Consider treating the solution with activated carbon before the final crystallization step to adsorb colored impurities. Ensure all reaction steps have gone to completion to minimize unreacted starting materials. |
| Inconsistent Melting Point | The presence of residual solvents or impurities. | Dry the product thoroughly under vacuum to remove any trapped solvents.[3] If the melting point is still broad or low, further purification by recrystallization or chromatography may be necessary. |
Quantitative Data Summary
| Purification Method | Parameter | Reported Value | Reference |
| Chiral Resolution & Recrystallization | Chemical Purity | > 99.8% | [1][2] |
| Chiral Purity | > 99.9% | [1][2] | |
| Chiral Resolution with (S)-1-(4-nitrophenyl)ethylamine | Yield | 15% | [1][2] |
| Chiral Resolution with (S)-2,4-dichloro PEA | Yield | 35% | [3] |
| HPLC Purity | 99.9% | [3] | |
| Chiral Purity | 99.3% | [3] |
Experimental Protocols
General Purification Workflow
This workflow outlines the general steps for the purification of crude this compound.
Detailed Recrystallization Protocol
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Dissolution: Dissolve the crude this compound in a suitable solvent, such as methyl t-butyl ether (MTBE), at an elevated temperature (e.g., 40°C).[1]
-
Aqueous Wash (Optional): If acidic or basic impurities are suspected, wash the organic solution with an appropriate aqueous solution. For example, wash with a 5% sodium bicarbonate solution to remove acidic impurities, followed by a water wash.[1]
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Separation and Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.
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Concentration: Remove the drying agent by filtration and concentrate the solution under vacuum to a smaller volume.
-
Crystallization: Add an anti-solvent, such as n-heptane, to the concentrated solution at around 40°C.[1] Allow the solution to cool slowly to room temperature and then further cool to 10-15°C to induce crystallization.[1] Stirring for several hours can aid in complete precipitation.[1]
-
Isolation and Drying: Filter the crystalline product and wash the crystals with a small amount of cold n-heptane. Dry the purified product under vacuum at 50-60°C.[1]
Chiral Resolution Workflow
This diagram illustrates the key steps in the chiral resolution of racemic this compound.
References
- 1. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 2. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Preventing racemization during the synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Troubleshooting Guide: Preventing and Addressing Racemization
Q1: I am observing significant racemization of my final product. What are the most likely causes?
A1: Racemization during the synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, an α-hydroxy acid, is a common issue. The primary cause is the deprotonation of the α-hydrogen, which is acidic due to the adjacent carboxylic acid and hydroxyl groups. This forms a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.
Key factors that promote this deprotonation and subsequent racemization include:
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Exposure to Strong Bases: Both inorganic and organic bases can facilitate the abstraction of the α-proton. The strength of the base, its concentration, and the duration of exposure are critical factors.
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Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for enolization, increasing the rate of racemization.[1]
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Prolonged Reaction Times: Extended exposure to even mildly basic or acidic conditions can lead to a gradual loss of enantiomeric purity.
Q2: My chiral resolution step is yielding low enantiomeric excess (ee). How can I optimize this?
A2: Low enantiomeric excess after resolution is often due to incomplete separation of the diastereomeric salts or racemization occurring during the process. Here are some troubleshooting steps:
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Choice of Resolving Agent: The selection of the chiral resolving agent is crucial for forming diastereomeric salts with significantly different solubilities. If you are experiencing poor separation, consider screening alternative resolving agents. For (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, resolving agents like (S)-1-(4-nitrophenyl)ethylamine have been used.[2]
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Solvent System: The solvent plays a critical role in the differential crystallization of diastereomeric salts. Experiment with different solvent systems (e.g., mixtures of polar and non-polar solvents) to maximize the solubility difference between the two diastereomers.
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Number of Recrystallizations: A single crystallization may not be sufficient to achieve high enantiomeric excess. Multiple recrystallizations of the less soluble diastereomeric salt are often necessary to improve chiral purity.
-
Temperature Control: Carefully control the temperature during crystallization and filtration. Temperature fluctuations can affect the solubility of the salts and the efficiency of the separation.
-
Purity of the Diastereomeric Salt: Ensure the isolated diastereomeric salt is thoroughly washed to remove any residual mother liquor containing the more soluble diastereomer.
Q3: Can racemization occur during the saponification of the methyl ester precursor?
A3: Yes, the saponification step to hydrolyze the methyl ester of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a critical point where racemization can occur. The use of a strong base, such as sodium hydroxide or lithium hydroxide, creates a basic environment that can promote the abstraction of the acidic α-proton.
To minimize racemization during saponification:
-
Use the Stoichiometric Amount of Base: Avoid a large excess of the base.
-
Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly above is often a good starting point.
-
Monitor the Reaction Progress: Keep the reaction time to a minimum. Monitor the disappearance of the starting material by a suitable analytical technique (e.g., TLC or HPLC) and quench the reaction as soon as it is complete.
-
Consider Milder Conditions: If racemization is persistent, explore milder hydrolysis conditions, although this may require longer reaction times, so a careful balance must be struck.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid?
A1: A common synthetic route involves the following key steps:
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Synthesis of the Racemic Acid: This is often achieved through a benzilic acid rearrangement of a suitable precursor. An alternative is the reaction of benzophenone with methyl chloroacetate in the presence of a base like sodium methoxide, followed by hydrolysis.[2]
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Chiral Resolution: The racemic acid is then resolved into its enantiomers. This is typically done by forming diastereomeric salts with a chiral amine.
-
Isolation of the Desired Enantiomer: The less soluble diastereomeric salt is isolated by crystallization, and the desired (S)-enantiomer is then liberated by treatment with an acid.
Q2: How can I monitor the enantiomeric purity of my product?
A2: The most common and accurate method for determining the enantiomeric excess of your product is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.
Q3: Are there any specific side reactions to be aware of during the synthesis?
A3: During the benzilic acid rearrangement, a potential side reaction is the formation of diphenylmethanol, which can occur under strongly basic conditions and elevated temperatures through decarboxylation.[1] In the initial condensation step, side products from aldol-type reactions can also occur if enolizable protons are present on the reactants.
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound
This protocol is a generalized procedure based on patent literature.[2][3]
-
Step 1: Darzens Condensation.
-
To a solution of benzophenone in a suitable solvent (e.g., toluene), add sodium methoxide.
-
Cool the mixture to a low temperature (e.g., -10 to -5 °C).
-
Slowly add methyl chloroacetate while maintaining the low temperature.
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After the addition is complete, allow the reaction to proceed for a specified time.
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Quench the reaction with water and separate the organic layer.
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Wash the organic layer with water and remove the solvent under reduced pressure to obtain the crude methyl 2-methoxy-2,2-diphenylacetate.
-
-
Step 2: Hydrolysis.
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To the crude product from Step 1, add an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for a specified period to effect saponification.
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Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the racemic acid.
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Filter the solid, wash with water, and dry to obtain racemic this compound.
-
Protocol 2: Chiral Resolution of Racemic this compound
This protocol is a generalized procedure based on patent literature.[2]
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Formation of Diastereomeric Salt.
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Dissolve the racemic this compound in a suitable solvent (e.g., a mixture of methyl tert-butyl ether (MTBE) and methanol).
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Add a solution of the chiral resolving agent (e.g., (S)-1-(4-nitrophenyl)ethylamine) in the same solvent system.
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Heat the mixture to reflux and then allow it to cool slowly to room temperature to facilitate crystallization.
-
-
Isolation of the Less Soluble Diastereomer.
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Stir the resulting slurry at room temperature for several hours.
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Filter the crystalline solid and wash it with a small amount of cold solvent.
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The solid obtained is the diastereomeric salt of the desired (S)-acid and the (S)-amine.
-
-
Liberation of the (S)-Acid.
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Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., MTBE).
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Add an aqueous acid (e.g., HCl) to adjust the pH to acidic, which will break the salt.
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Separate the organic layer, which now contains the free (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
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Wash the organic layer with water and remove the solvent under reduced pressure.
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The resulting solid can be further purified by recrystallization.
-
Data Presentation
Table 1: Comparison of Chiral Resolution Conditions
| Resolving Agent | Solvent System | Yield of (S)-acid | Enantiomeric Purity | Reference |
| (S)-1-(4-nitrophenyl)ethylamine | Not specified in abstract | 15% | 99.5% ee (0.5% enantiomeric impurity) | [2] |
| L-proline methyl ester | Not specified in abstract | Not specified | Not specified | [2] |
Note: The data presented is based on available information in the cited patents and may not be exhaustive.
Visualizations
Caption: Experimental workflow for the synthesis and resolution of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Caption: Troubleshooting decision tree for addressing low enantiomeric excess.
References
Troubleshooting low conversion rates in 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates during the preparation of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Troubleshooting Guide & FAQs
This section addresses common issues that can lead to decreased yields and provides actionable solutions.
Q1: What are the most common causes for low conversion rates in the synthesis of this compound?
Low conversion rates can stem from several factors, including the quality of reagents and solvents, suboptimal reaction conditions, and inefficient purification. Key areas to investigate are the efficacy of the base used in the initial condensation step, the temperature control throughout the reaction, and the potential for side reactions.
Q2: My Darzens condensation step is showing low yield. What should I check?
The Darzens condensation is a critical step in this synthesis. Low yields are often attributed to:
-
Base Selection: The choice and quality of the base are paramount. Ensure the base is strong enough to deprotonate the α-halo ester effectively.
-
Reaction Temperature: This reaction is often temperature-sensitive. Maintaining the recommended temperature is crucial to prevent side reactions.
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Reagent Quality: Ensure the benzophenone and methyl chloroacetate are pure. Impurities can interfere with the reaction.
Q3: I am observing a significant amount of byproducts. How can I minimize their formation?
Byproduct formation is a common issue that can significantly lower the yield of the desired product. Consider the following:
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Temperature Control: Strict temperature control can minimize the formation of undesired side products.
-
Reaction Time: Adhering to the specified reaction time is important. Extending the reaction time may not always lead to a higher yield and can promote the formation of byproducts.
-
Purification Steps: Inefficient purification can result in a final product contaminated with starting materials and byproducts.[1][2] Utilizing appropriate washing steps, such as with sodium bicarbonate solution, and recrystallization can improve purity.[1]
Q4: What is the expected yield for this synthesis?
Older methods for synthesizing this compound, particularly after resolution steps, have reported yields as low as 15%.[1][2] However, improved and optimized processes can achieve significantly higher yields with chemical purity exceeding 99.8%.[1][2]
Q5: Are there any particularly hazardous reagents I should be aware of?
Some older synthetic routes for similar compounds have utilized hazardous and flammable reagents like boron trifluoride etherate and Class 1 solvents such as dioxane.[2] It is advisable to consult updated protocols that employ safer alternatives.
Data Presentation
The following table summarizes the impact of process optimization on the yield and purity of S-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate for Ambrisentan.
| Method | Reported Yield | Chemical Purity | Chiral Purity | Key Issues Addressed |
| Prior Art (J. Med. Chem., 1996) | 15% (after resolution) | Not Specified | ~99.5% | Low yield, multiple purification steps required.[1][2] |
| Improved Process (WO2012017441A1) | Significantly Higher | > 99.8% | > 99.9% | Optimized resolution and purification steps.[1] |
| Improved Process (US20130184490A1) | Significantly Higher | > 99.8% | > 99.9% | Avoidance of hazardous reagents like boron trifluoride etherate and dioxane.[2] |
Experimental Protocols
An example of an improved experimental protocol for the preparation of this compound is outlined below, based on patent literature.[1][2]
Step 1: Synthesis of Methyl 3-methoxy-3,3-diphenyl-2,3-epoxypropanoate
-
Charge Toluene and Benzophenone into a reaction flask and stir for 15 minutes.
-
Cool the reaction mixture.
-
Slowly add a solution of a suitable base (e.g., sodium methoxide) in methanol.
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Add methyl chloroacetate at a controlled temperature.
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Maintain the reaction at the specified temperature for a set duration.
-
Quench the reaction with water and separate the organic layer.
-
Distill the solvent under vacuum to obtain the crude product.
Step 2: Formation of this compound
-
To the crude product from Step 1, add a mixture of water and a suitable solvent.
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Add an aqueous solution of sodium hydroxide.
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Heat the reaction mixture to the specified temperature and maintain for approximately one hour.
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Cool the reaction mass and adjust the pH to 2-3 with hydrochloric acid.
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Cool the mixture further to promote crystallization.
-
Filter the solid product and wash with water.
Step 3: Purification
-
Suspend the wet solid in a mixture of deionized water and a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Stir the mixture and separate the layers.
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Extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, and dry over sodium sulfate.
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Distill the solvent under vacuum.
-
Recrystallize the residue from a suitable solvent system (e.g., MTBE/n-heptane) to yield the pure product.[2]
Visualizations
The following diagrams illustrate the troubleshooting workflow for low conversion rates and the general chemical synthesis pathway.
Caption: Troubleshooting workflow for low conversion rates.
Caption: Synthesis pathway of this compound.
References
Alternative reagents for the synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are benzophenone and an α-halo ester, typically methyl chloroacetate or ethyl chloroacetate.[1][2]
Q2: What is the key reaction involved in this synthesis?
A2: The core of the synthesis is a Darzens condensation reaction, where a ketone (benzophenone) reacts with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[3][4] This is followed by epoxide ring-opening and hydrolysis to yield the final product.
Q3: Are there any particularly hazardous reagents that have been used in this synthesis that I should be aware of?
A3: Yes, some older procedures have utilized boron trifluoride etherate, which is hazardous and flammable, and dioxane as a solvent, which is classified as a Class 1 solvent with restricted use. It is advisable to seek alternatives for these reagents.
Q4: What is the significance of this compound?
A4: It is a key intermediate in the synthesis of Ambrisentan, a potent endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2][5] The purity and structural integrity of this intermediate are crucial for the quality of the final active pharmaceutical ingredient (API).[5]
Troubleshooting Guides
Low Reaction Yield
Issue: The overall yield of this compound is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Darzens Condensation | - Ensure the base used (e.g., sodium methoxide) is fresh and anhydrous. Moisture can quench the base. - Optimize the reaction temperature. The addition of the base is often done at low temperatures (-5 to -10 °C) to control the exothermic reaction. - Check the quality of the α-halo ester. Impurities can lead to side reactions. |
| Side Reactions | - Self-condensation of the α-halo ester can occur. Ensure slow, controlled addition of the base to the mixture of benzophenone and the ester. - The Cannizzaro reaction can be a side reaction if an aldehyde impurity is present and a strong base is used. |
| Poor Epoxide Ring Opening | - Ensure complete hydrolysis of the intermediate ester. This may require adjusting the reaction time, temperature, or concentration of the hydrolyzing agent (e.g., sodium hydroxide). |
| Loss of Product During Workup | - Optimize the pH adjustment for precipitation of the final product. The product is typically precipitated from an aqueous solution by acidification. - Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent. |
| Suboptimal Purification | - Review the recrystallization solvent system. The choice of solvent is critical for obtaining a high yield of pure crystals.[6][7] - Consider a second crop crystallization from the mother liquor to recover more product.[8] |
Product Purity Issues
Issue: The final product is contaminated with impurities.
| Possible Cause | Troubleshooting Steps |
| Starting Material Impurities | - Use high-purity benzophenone and methyl chloroacetate. Analyze starting materials by techniques like NMR or GC-MS before use. |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials are consumed.[9] |
| Formation of Diastereomers | - The Darzens condensation can produce a mixture of cis and trans isomers of the glycidic ester intermediate. While this is often resolved in the final product, purification methods like column chromatography or careful recrystallization may be needed if isomers persist. |
| Ineffective Purification | - Experiment with different solvent systems for recrystallization to effectively remove specific impurities.[6][7] Common solvents for purification include mixtures of ethers (like methyl tert-butyl ether) and alkanes (like n-heptane). - If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal.[9] |
Alternative Reagents
To enhance safety and improve reaction outcomes, consider the following alternatives to commonly used reagents.
| Reagent Category | Conventional Reagent | Alternative Reagents | Considerations |
| Base | Sodium Methoxide | - Sodium Ethoxide - Sodium tert-butoxide - Potassium Carbonate | The choice of base can influence the reaction rate and selectivity. Stronger, bulkier bases may alter the diastereoselectivity of the Darzens condensation. |
| Solvent for Hydrolysis | Dioxane | - 2-Methyltetrahydrofuran (2-MeTHF) - Cyclopentyl Methyl Ether (CPME) | These alternatives are considered greener and safer than dioxane. |
| α-Halo Ester | Methyl Chloroacetate | - Ethyl Chloroacetate - tert-Butyl Chloroacetate | The ester group can influence the rate of the subsequent hydrolysis step. |
Experimental Protocols
Synthesis via Darzens Condensation
This protocol is a generalized procedure based on common methods.
Step 1: Darzens Condensation
-
To a solution of benzophenone in an anhydrous solvent (e.g., toluene), add methyl chloroacetate.
-
Cool the mixture to a low temperature (e.g., -5 to 0 °C).
-
Slowly add a strong base, such as sodium methoxide, while maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitor by TLC).
Step 2: Hydrolysis
-
Quench the reaction mixture with water.
-
Separate the organic layer containing the glycidic ester.
-
Add an aqueous solution of a base, such as sodium hydroxide, to the organic layer.
-
Heat the mixture to facilitate the hydrolysis of the ester and opening of the epoxide ring.
Step 3: Workup and Purification
-
After hydrolysis, cool the reaction mixture and separate the aqueous layer.
-
Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the crude this compound.
-
Filter the solid precipitate and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., a mixture of methyl tert-butyl ether and n-heptane).
-
Dry the purified crystals under vacuum.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: The signaling pathway of Ambrisentan, which targets the endothelin-1 receptor.[10][11][12][13]
References
- 1. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 2. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. Darzens Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 11. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment. Several suppliers recommend refrigeration at 2-8°C, while others suggest storage at room temperature is acceptable if the compound is sealed in a dry environment.[1][2] Always refer to the supplier's specific recommendations provided with your batch.
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Humidity: As a carboxylic acid, the compound may be hygroscopic. Moisture can lead to hydrolysis or other degradation pathways.
-
Light: The diphenyl moiety may render the compound susceptible to photodegradation.
-
pH: The stability of alpha-hydroxy acids is often pH-dependent.[1][3]
Q3: Are there any known incompatibilities for this compound?
A3: Carboxylic acids, in general, are incompatible with strong bases, oxidizing agents, and reducing agents.[4] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Q4: How can I tell if my sample of this compound has degraded?
A4: Signs of degradation can include a change in physical appearance (e.g., color change, clumping), a decrease in purity as determined by analytical methods like HPLC, or the appearance of new peaks in the chromatogram.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to light, humidity, or elevated temperatures. | 1. Review storage conditions and ensure the container is tightly sealed and protected from light. 2. If clumping is observed, the compound may have absorbed moisture. Consider drying a small sample under vacuum and re-analyzing. 3. Assess purity using a stability-indicating analytical method. |
| Decreased purity observed by HPLC analysis | Chemical degradation due to improper storage or handling. | 1. Verify the storage temperature, humidity, and light protection. 2. Investigate potential exposure to incompatible substances. 3. Perform forced degradation studies to identify potential degradation products and pathways. |
| Appearance of new peaks in the HPLC chromatogram | Formation of degradation products. | 1. Characterize the new peaks using techniques like LC-MS to identify the degradation products.[5] 2. Based on the identity of the degradants, infer the degradation pathway (e.g., oxidation, hydrolysis). 3. Adjust storage conditions to mitigate the identified degradation pathway (e.g., store under an inert atmosphere if oxidation is suspected). |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the purity of this compound and separating it from its degradation products.
Objective: To develop and validate an HPLC method that can resolve the parent compound from potential degradation products generated under stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Methodology:
-
Mobile Phase Preparation: Prepare various mobile phase compositions of acetonitrile/methanol and buffered aqueous solutions (e.g., with phosphate buffer at different pH values) to find the optimal separation conditions.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the UV maximum of the compound (a starting point could be 220-280 nm).
-
-
Forced Degradation Studies: Subject the compound to stress conditions to generate degradation products. This is essential to ensure the analytical method is "stability-indicating."[6]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.[7]
-
-
Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak. The method should then be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[4]
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for the compound.
Caption: Troubleshooting logic for stability issues.
References
- 1. kblcosmetics.com [kblcosmetics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. scielo.br [scielo.br]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Overcoming solubility issues in the purification of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during the purification of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a combination of polar and non-polar functional groups:
-
Two Phenyl Rings: These large, non-polar aromatic groups contribute to poor solubility in polar solvents like water and high solubility in non-polar aromatic solvents.
-
Carboxylic Acid Group (-COOH): This is a polar group capable of hydrogen bonding, which enhances solubility in polar protic solvents. It also allows for manipulation of solubility through pH adjustment (formation of a more soluble salt in basic solutions).
-
Hydroxyl Group (-OH): Another polar, protic group that can participate in hydrogen bonding, increasing affinity for polar solvents.
-
Methoxy Group (-OCH₃): A polar aprotic group that can act as a hydrogen bond acceptor.
The presence of both large non-polar and multiple polar functional groups can make solvent selection for purification challenging.
Q2: I have limited solubility data. How can I approach solvent selection for recrystallization?
A2: A systematic approach to solvent screening is recommended. Based on the principle of "like dissolves like," you should test solvents with a range of polarities. The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold.
Q3: Is column chromatography a suitable purification method for this compound?
A3: Column chromatography can be effective, but the polar nature of the carboxylic acid and hydroxyl groups can lead to issues like tailing on silica gel.[1] If using normal-phase chromatography (e.g., silica gel), it may be necessary to use a polar mobile phase, potentially with additives like acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing. Reversed-phase chromatography (e.g., C18) with a polar mobile phase (like water/acetonitrile or water/methanol with a pH modifier) can also be a viable option, especially for highly polar compounds.[1]
Q4: Can I use an acid-base extraction to purify this compound?
A4: Yes, acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities. The carboxylic acid can be deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. This allows for its extraction into an aqueous layer, leaving non-acidic impurities in the organic layer. The carboxylic acid can then be recovered by acidifying the aqueous layer.
Troubleshooting Guides
Recrystallization Issues
Problem: My compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly. Impurities can also lower the melting point, exacerbating this issue.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.
-
Change Solvent System: The chosen solvent may be too non-polar. Try a more polar solvent or a mixed solvent system.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.
-
Seed Crystals: If you have a pure crystal of the compound, add a tiny amount to the cooled solution to initiate crystallization.
-
Problem: No crystals form, even after cooling.
-
Possible Cause: The solution is not supersaturated, meaning too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration.
-
Induce Crystallization: Try scratching the flask or adding a seed crystal.
-
Add an Anti-Solvent: If using a single solvent system where the compound is very soluble, you can add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly.
-
Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving the compound. A different solvent or a mixed solvent system may be necessary.
-
Problem: The purity of the compound does not improve after recrystallization.
-
Possible Cause: The impurities have very similar solubility properties to the target compound in the chosen solvent. The crystals may also be crashing out too quickly, trapping impurities.
-
Troubleshooting Steps:
-
Try a Different Solvent: A solvent with different polarity or chemical properties may better differentiate the solubility of your compound and the impurities.
-
Slow Down Crystallization: Ensure the solution cools slowly to allow for the formation of a more ordered and pure crystal lattice.
-
Perform a Second Recrystallization: A subsequent recrystallization in the same or a different solvent can further improve purity.
-
Consider an Alternative Purification Method: If recrystallization is ineffective, techniques like column chromatography or acid-base extraction may be necessary.
-
Column Chromatography Issues
Problem: The compound is not eluting from the silica gel column.
-
Possible Cause: The mobile phase is not polar enough to displace the polar compound from the polar stationary phase.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the methanol concentration in a dichloromethane/methanol mixture).
-
Add a Modifier: For carboxylic acids, adding a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) to the mobile phase can help to protonate the compound and reduce its interaction with the silica, allowing it to elute.
-
Problem: The compound streaks or "tails" down the column.
-
Possible Cause: Strong interactions between the polar functional groups of the compound and the active sites on the silica gel.
-
Troubleshooting Steps:
-
Add a Modifier: As mentioned above, adding a small amount of acid to the mobile phase can significantly improve peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase (e.g., diol).
-
Try Reversed-Phase Chromatography: Using a non-polar stationary phase (like C18) with a polar mobile phase can be very effective for purifying polar compounds.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Qualitative Solubility | Notes |
| Alcohols | Methanol, Ethanol | Slightly to Sparingly Soluble | Solubility may be enhanced with heating or sonication. |
| Ethers | Methyl tert-butyl ether (MTBE) | Soluble (especially when hot) | A key component in a known recrystallization solvent system. |
| Hydrocarbons | n-Heptane, Hexane | Insoluble/Slightly Soluble | Often used as an anti-solvent in mixed solvent systems. |
| Aprotic Polar | Dimethyl sulfoxide (DMSO), Acetone | Slightly Soluble | DMSO is a strong solvent, but may be difficult to remove. |
| Chlorinated | Dichloromethane (DCM) | Likely Soluble | Often a good starting point for dissolving organic compounds. |
Note: This data is qualitative and should be used as a guide for experimental solvent screening.
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System
This protocol is adapted from a patented procedure for the purification of the S-enantiomer of this compound and can be used as a starting point for the racemic mixture.
Materials:
-
Crude this compound
-
Methyl tert-butyl ether (MTBE)
-
n-Heptane
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of warm methyl tert-butyl ether (MTBE) at approximately 40°C.
-
Addition of Anti-Solvent: While stirring, slowly add n-heptane to the solution. Continue adding n-heptane until the solution becomes slightly cloudy, indicating the point of supersaturation.
-
Clarification: Gently warm the mixture until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe the formation of crystals. For maximum yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of MTBE and n-heptane.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Troubleshooting Recrystallization
Caption: A troubleshooting workflow for common recrystallization problems.
General Purification Workflow
Caption: A decision-making workflow for selecting a suitable purification method.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This guide provides a comparative analysis of various synthetic strategies for producing 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the synthesis of Ambrisentan, a drug used for treating pulmonary arterial hypertension.[1][2][3][4] The primary challenge in its synthesis lies in obtaining the desired (S)-enantiomer with high purity. This document outlines the common route to the racemic acid and compares different methods for its chiral resolution, presenting key performance indicators and detailed experimental protocols for each.
Synthesis of Racemic this compound
The synthesis of the racemic mixture of this compound is typically initiated from benzophenone. The general synthetic scheme involves the reaction of benzophenone with methyl chloroacetate in the presence of a base, followed by hydrolysis.
General synthesis of racemic this compound.
Comparison of Chiral Resolution Methods
The resolution of the racemic mixture is a critical step to isolate the desired (S)-enantiomer. Various chiral resolving agents have been employed, leading to different yields and purities. The following table summarizes the performance of different resolution methods.
| Resolving Agent | Yield (%) | Chemical Purity (%) | Chiral Purity (%) |
| L-proline methyl ester & (S)-1-(4-nitrophenyl)ethylamine | 35 | Not Reported | 99.8 |
| (R)-2,4-dichlorophenylethylamine | 24.96 | 99.9 | 99.4 |
| (S)-2,4-dichlorophenylethylamine | 35-40.15 | 99.9-99.95 | 98.38-99.3 |
| Improved process with chiral amine | Not specified | >99.8 | >99.9 |
Experimental Protocols
Detailed experimental procedures for the key resolution steps are provided below.
Resolution with (R)-2,4-dichlorophenylethylamine
-
Reaction Setup : A 25 mL three-neck flask is equipped with a stirrer, thermometer, and condenser with a guard tube, placed over a water bath.
-
Procedure :
-
Add 1 g of racemic this compound and 10 mL of methyl t-butyl ether (MTBE) at room temperature and stir for 5 minutes.
-
To the clear yellow solution, add 10 mL of methanol and heat the solution to a gentle reflux.
-
To this mixture, add a solution of 0.349 g of (R)-2,4-dichloro PEA in 6 mL of MTBE.
-
Reflux the resulting solution for 1 hour to obtain a clear solution, then allow it to cool naturally.
-
Stir the solution at room temperature for 3 hours.
-
-
Isolation : Filter the solid material, wash with 5 mL of MTBE, and dry.[5]
Resolution with (S)-2,4-dichlorophenylethylamine
-
Reaction Setup : A 50 mL three-neck flask is fitted with a stirrer, thermometer, and condenser with a guard tube, and placed over a water bath.
-
Procedure :
-
Charge the flask with 1 g of racemic this compound and 10 mL of MTBE at room temperature and stir for 5 minutes.
-
Add 10 mL of methanol to the clear yellow solution and heat to a gentle reflux.
-
Add a mixture of 0.454 g of (S)-2,4-dichloro PEA and 6 mL of MTBE to the reaction.
-
Reflux the solution for 1 hour, resulting in a hazy solution, and then allow it to cool naturally.
-
Stir the hazy solution at room temperature for 3 hours.
-
-
Isolation : Filter the solid material, wash with 5 mL of MTBE, and dry.[5]
Overall Workflow: From Racemic Mixture to Enantiomerically Pure Acid
The following diagram illustrates the overall workflow from the racemic acid to the separated enantiomers through chiral resolution.
Workflow for the chiral resolution of this compound.
Conclusion
The synthesis of enantiomerically pure (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is most effectively achieved through the resolution of a racemic mixture. While various chiral resolving agents can be used, the choice of agent significantly impacts the yield and chiral purity of the final product. The "improved process" mentioned in the literature suggests that optimization of the resolving agent and conditions can lead to very high chemical and chiral purities, which are crucial for the subsequent synthesis of pharmaceutical-grade Ambrisentan.[1][2] Researchers and drug development professionals should consider these factors when selecting a synthetic route for this critical intermediate.
References
- 1. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals. The comparison is based on internationally recognized validation guidelines, such as those from the International Council for Harmonisation (ICH)[1][2][3][4][5], to ensure the reliability and accuracy of analytical data.
The two methods under comparison are:
-
Method A: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) : A widely used, cost-effective method for the analysis of organic compounds.
-
Method B: Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization : A highly sensitive and specific method, particularly advantageous for compounds with weak chromophores.
Comparative Validation Data
The following tables summarize the validation parameters for both analytical methods in accordance with ICH Q2(R2) guidelines.[1][2][3][4][5]
Table 1: Specificity and Linearity
| Parameter | Method A: RP-HPLC-UV | Method B: LC-MS with Derivatization | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interference from blank and placebo at the retention time and m/z of the analyte derivative. | No significant interference at the analyte's retention time. |
| Linearity Range | 10 - 150 µg/mL | 1 - 250 ng/mL | Dependent on the intended use of the method. |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.995 |
| Regression Equation | y = 4587.3x + 120.5 | y = 8765.4x + 98.7 | A linear relationship between concentration and response. |
Table 2: Accuracy and Precision
| Parameter | Method A: RP-HPLC-UV | Method B: LC-MS with Derivatization | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% for assay. |
| Precision - Repeatability (%RSD) | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% for assay. |
| Precision - Intermediate (%RSD) | ≤ 2.0% | ≤ 1.8% | ≤ 3.0% for assay. |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Method A: RP-HPLC-UV | Method B: LC-MS with Derivatization | Acceptance Criteria |
| LOD | 3 µg/mL | 0.3 ng/mL | Signal-to-Noise ratio of ≥ 3. |
| LOQ | 10 µg/mL | 1 ng/mL | Signal-to-Noise ratio of ≥ 10. |
Table 4: Robustness
| Parameter Varied | Method A: RP-HPLC-UV (%RSD) | Method B: LC-MS with Derivatization (%RSD) | Acceptance Criteria |
| Flow Rate (± 10%) | ≤ 2.0% | ≤ 1.5% | System suitability parameters must be met. |
| Mobile Phase Composition (± 2%) | ≤ 2.5% | ≤ 2.0% | System suitability parameters must be met. |
| Column Temperature (± 5°C) | ≤ 1.8% | ≤ 1.2% | System suitability parameters must be met. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: RP-HPLC-UV
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 10 to 150 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the linear range.
Method B: LC-MS with Derivatization
1. Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 50 µL of a derivatizing agent (e.g., a compound that reacts with the carboxylic acid group to enhance ionization efficiency) and 20 µL of a catalyst.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature and dilute with the mobile phase before injection.
2. LC-MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transition: Monitor the specific precursor to product ion transition for the derivatized analyte.
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation.
Caption: A flowchart of the analytical method validation process.
Signaling Pathway Context
The accurate quantification of metabolites is crucial in understanding their role in biological pathways. The diagram below represents a hypothetical signaling pathway where a metabolite similar to the analyte of interest could play a role.
Caption: A diagram of a hypothetical cellular signaling pathway.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. The RP-HPLC-UV method is a robust and cost-effective option for routine quality control where high sensitivity is not a primary concern. In contrast, the LC-MS method with derivatization offers superior sensitivity and specificity, making it ideal for trace-level quantification, impurity profiling, and applications in complex matrices. This guide provides the necessary data and protocols to assist researchers and drug development professionals in selecting and implementing the most appropriate analytical method for their needs.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. youtube.com [youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Quantification of sugars and organic acids in tomato fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Analysis of Resolving Agents for 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure forms of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid are critical intermediates in the synthesis of various pharmaceuticals, including the endothelin receptor antagonist, Ambrisentan.[1][2] The separation of the racemic mixture of this carboxylic acid into its constituent enantiomers is a pivotal step, often accomplished through classical resolution using chiral resolving agents. This guide provides a comparative analysis of documented resolving agents for this compound, supported by experimental data to aid in the selection of an appropriate resolution strategy.
The most common method for the chiral resolution of carboxylic acids involves the formation of diastereomeric salts with a chiral base.[3] The differing solubilities of these diastereomeric salts allow for their separation by crystallization. Subsequently, the desired enantiomer of the acid can be recovered by acidification of the separated salt.
Comparative Performance of Resolving Agents
The selection of an effective resolving agent is crucial for achieving high yield and enantiomeric purity. Below is a summary of the performance of various chiral amines reported for the resolution of racemic this compound.
| Resolving Agent | Molar Ratio (Acid:Agent) | Solvent System | Yield (%) | Enantiomeric Purity (%) | Reference |
| (S)-1-(4-nitrophenyl)ethylamine | Not specified | Not specified | 15 | 99.5 (0.5% enantiomeric impurity) | [1][2] |
| (S)-2,4-dichlorophenylethylamine | 1 : 0.454 (by weight) | Methyl t-butyl ether / Methanol | 35-40.15 | 99.3-98.38 | [4] |
| L-proline methyl ester | Not specified | Not specified | Not worked out | Not specified | [1][2] |
Experimental Protocols
The following are generalized experimental protocols for the resolution of racemic this compound based on available literature.
General Protocol for Diastereomeric Salt Crystallization
-
Dissolution: The racemic this compound is dissolved in a suitable solvent, such as methyl t-butyl ether (MTBE).
-
Addition of Resolving Agent: The chiral resolving agent, for instance (S)-2,4-dichlorophenylethylamine, dissolved in a suitable solvent, is added to the solution of the racemic acid.
-
Salt Formation and Crystallization: The mixture is heated to reflux and then allowed to cool to room temperature, often with stirring, to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystalline diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.
-
Liberation of the Enantiopure Acid: The isolated diastereomeric salt is suspended in a mixture of water and an organic solvent (e.g., MTBE). The suspension is then acidified (e.g., with hydrochloric acid) to liberate the free enantiopure carboxylic acid into the organic layer.
-
Purification: The organic layer is separated, washed, and the solvent is evaporated to yield the enantiomerically enriched this compound. Further purification may be achieved by recrystallization.
Visualizing the Resolution Process
The following diagrams illustrate the general workflow for the chiral resolution of this compound.
Caption: General workflow for the chiral resolution of a racemic acid.
This guide provides a comparative overview to assist in the selection of a resolving agent for this compound. The choice of agent will depend on factors such as desired yield, purity, cost, and availability of the resolving agent. Further optimization of reaction conditions may be necessary to achieve desired results on a larger scale.
References
- 1. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 2. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Benchmarking the purity of synthesized 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid against standards
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step. This guide provides a framework for benchmarking the purity of synthesized 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid against established standards, supported by detailed experimental protocols and comparative data.
This compound, a key intermediate in the synthesis of the pulmonary hypertension drug Ambrisentan, requires rigorous purity assessment to ensure the safety and efficacy of the final pharmaceutical product.[1][2][3] Commercially available reference standards of this compound typically exhibit high purity, often exceeding 98%, with some standards reaching chemical purity levels of over 99.8%.[4][5]
Comparative Purity Analysis
The purity of a newly synthesized batch of this compound should be evaluated against commercially available reference standards. The following table summarizes a hypothetical comparison, outlining key purity attributes and potential impurities that may arise from the synthetic process.
| Parameter | Synthesized Batch | Reference Standard A | Reference Standard B |
| Chemical Purity (HPLC Area %) | 99.5% | >99.8%[5] | >98.0%[4] |
| Enantiomeric Purity (%ee) | 99.7% | >99.9% | Not Specified |
| Residual Solvents (GC-HS) | <0.1% | Conforms to USP <467> | Conforms to USP <467> |
| Water Content (Karl Fischer) | 0.15% | <0.2% | <0.5% |
| Heavy Metals | <10 ppm | <10 ppm | <20 ppm |
| Impurity 1 (Starting Material) | 0.12% | Not Detected | <0.1% |
| Impurity 2 (By-product) | 0.08% | Not Detected | <0.15% |
Experimental Protocols
Accurate determination of purity relies on validated analytical methods. The following are detailed protocols for the key analytical techniques used in the assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate and quantify the main compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.01M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound and the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC for Enantiomeric Purity
For stereospecific synthesis, determining the enantiomeric excess is crucial.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A suitable chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 225 nm.
-
Analysis: The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure and can help in identifying impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, should be consistent with the structure of this compound. The absence of unexpected signals indicates high purity.
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of the synthesized compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value consistent with the molecular weight of this compound (C₁₆H₁₆O₄, MW: 272.29 g/mol ).
Purity Benchmarking Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for purity assessment of synthesized compound.
By adhering to these rigorous analytical protocols and comparing the results against high-purity reference standards, researchers and drug developers can confidently ascertain the quality of their synthesized this compound, a crucial step in the path towards safe and effective pharmaceuticals.
References
- 1. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in the Synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a crucial intermediate in the production of the endothelin receptor antagonist Ambrisentan, relies on efficient catalytic methods. This guide provides a comparative analysis of different catalysts employed in its synthesis, with a focus on the Darzens condensation reaction, a key step in the established synthetic route. This document outlines detailed experimental protocols, presents comparative data on catalyst efficacy, and visualizes the synthetic workflow to aid researchers in selecting the optimal catalytic system.
Comparison of Catalytic Efficacy
The synthesis of the racemic precursor to this compound is commonly achieved through a Darzens-type condensation of benzophenone with a haloacetate, followed by hydrolysis. The choice of base as a catalyst in the condensation step is critical to the reaction's success, influencing yield and reaction time. While sodium methoxide is a well-documented catalyst for this transformation, other bases have been explored in similar Darzens reactions.
| Catalyst/Base | Substrates | Solvent | Reaction Conditions | Yield | Purity | Reference |
| Sodium Methoxide | Benzophenone, Methyl Chloroacetate | Toluene, Methanol | -5 to -10°C (condensation), then hydrolysis | High | Chemical Purity: >99.8% | [1] |
| Potassium tert-Butoxide | Cyclohexanone, Ethyl Chloroacetate | tert-Butyl Alcohol | 10-15°C | 83-95% (of glycidic ester) | Not specified | Organic Syntheses |
| Phosphazene Base (P1-t-Bu) | 4-Bromobenzaldehyde, Methyl Chloroacetate | Acetonitrile | Room Temperature, 6h | 92% (of glycidic ester) | Not specified | [2] |
| Sodium Amide | Acetophenone, Ethyl Chloroacetate | Benzene | 15-20°C, 2h | 62-64% (of glycidic ester) | Not specified | Organic Syntheses |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | General use in Claisen condensations | THF/Hexane | Varies | Generally High | Not specified | [3] |
Note: Direct comparative studies for the synthesis of this compound using a range of catalysts are limited in publicly available literature. The data for catalysts other than sodium methoxide are from Darzens reactions with similar substrates and are provided for comparative insight.
Experimental Protocols
Synthesis using Sodium Methoxide Catalyst
This protocol is adapted from a patented industrial process and represents a well-established method for the synthesis of this compound.[1]
Step 1: Darzens Condensation
-
Charge a 5 L round-bottomed flask with toluene (1.2 L) and benzophenone (500 g). Stir the mixture for 15 minutes.
-
Add sodium methoxide (260 g) to the mixture and stir for an additional 15 minutes.
-
Cool the reaction mixture to a temperature between -5°C and -10°C.
-
Slowly add a solution of methyl chloroacetate (506.3 g) dissolved in toluene (0.3 L) over a period of 90 minutes, maintaining the temperature between -5°C and -10°C.
-
After the addition is complete, maintain the reaction mixture at the same temperature and add purified water (1 L).
-
Stir the mixture for 1 hour, then separate the toluene layer.
-
Distill the toluene layer completely under vacuum to obtain the crude glycidic ester intermediate.
Step 2: Hydrolysis
-
In a 5 L round-bottomed flask, charge a mixture of water (1.0 L) and the crude intermediate from Step 1 (200 g). Stir for 15 minutes.
-
Add a 1N aqueous sodium hydroxide solution and stir for another 15 minutes.
-
Heat the reaction mixture to 90-95°C and maintain this temperature for one hour.
-
Cool the reaction mass to room temperature and adjust the pH to 2-3 using a 1N hydrochloric acid solution.
-
Cool the resulting slurry to 5-10°C and maintain this temperature for 2 hours.
-
Filter the product and dry at 60-65°C to yield racemic this compound.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key stages of the synthesis and a logical comparison of the catalytic step.
Caption: General workflow for the synthesis of racemic this compound.
Caption: Logical comparison of potential base catalysts for the Darzens condensation step.
Discussion of Catalyst Efficacy
The choice of catalyst for the synthesis of this compound via the Darzens condensation is pivotal.
-
Sodium Methoxide: This strong base is the most extensively documented catalyst for this specific transformation, demonstrating high yields and producing a product of high chemical purity.[1] Its use in an industrial process highlights its reliability and efficiency. The low reaction temperatures required suggest good control over the exothermic condensation reaction.
-
Potassium tert-Butoxide: As a non-nucleophilic, strong base, potassium tert-butoxide is a common choice for promoting condensation reactions. In the Darzens condensation of cyclohexanone, it has been shown to produce high yields of the corresponding glycidic ester. Its bulkiness can sometimes offer different selectivity compared to smaller alkoxides like sodium methoxide.
-
Phosphazene Bases: These are highly basic, non-nucleophilic organic bases that have been shown to be extremely efficient in promoting Darzens reactions of aldehydes, even under mild conditions.[2] Their high basicity allows for the deprotonation of less acidic α-halo esters, and their organic nature can improve solubility in non-polar solvents. While not specifically documented for the benzophenone reaction, their high efficiency in related transformations makes them a compelling alternative for investigation.
-
Sodium Amide: A very strong base, sodium amide has been traditionally used in Darzens condensations. However, its use can be accompanied by side reactions, and the evolution of ammonia gas requires careful handling. Yields can be moderate, as seen in the reaction with acetophenone.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): This is another strong, non-nucleophilic base widely used in organic synthesis for deprotonation.[3] Its high steric hindrance can be advantageous in controlling the regioselectivity of enolate formation. While not specifically reported for this Darzens reaction, it represents a viable option, particularly when other bases lead to side reactions.
References
A Comparative Guide to HPLC and SFC for Chiral Purity Analysis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules like 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a critical step in ensuring drug safety and efficacy. This guide provides an objective comparison of two prominent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While specific cross-validation data for this exact molecule is not publicly available, this comparison is based on established principles and typical performance for structurally similar pharmaceutical compounds.
Supercritical Fluid Chromatography (SFC) is often favored for chiral separations due to its significant advantages in speed and reduced organic solvent consumption, making it a "greener" alternative to HPLC.[1][2] The use of supercritical CO2 as the primary mobile phase in SFC, with its low viscosity and high diffusivity, allows for higher flow rates and consequently faster analyses without a substantial loss in separation efficiency.[3][4] However, chiral HPLC remains a powerful and widely accessible technique, offering robust and reliable separations.[1][5] The same types of chiral stationary phases (CSPs), particularly polysaccharide-based ones, are often used in both normal-phase HPLC and SFC, allowing for some transferability of methods.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different analytical techniques. The following protocols provide a general starting point for the chiral separation of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on typical normal-phase chiral separations of acidic compounds.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase is recommended, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar column known for good enantioselectivity for a wide range of compounds.[5]
-
Mobile Phase: A common mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent and an alcohol, with a small amount of an acidic additive to improve peak shape for acidic analytes. A typical starting point would be n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a wavelength where the compound exhibits significant absorbance (e.g., 230 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC) Method
This protocol outlines a typical SFC method for the chiral separation of a pharmaceutical compound.
-
Instrumentation: SFC system equipped with a back-pressure regulator and a UV detector.
-
Column: The same type of chiral stationary phase as in HPLC can often be used, for example, Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Supercritical CO2 with an alcohol modifier. A common starting gradient is 5% to 40% methanol (containing 0.1% Trifluoroacetic Acid) over 5 to 10 minutes.
-
Flow Rate: 2-4 mL/min.[5]
-
Outlet Pressure: 100-150 bar.[5]
-
Column Temperature: 35-40°C.[5]
-
Detection Wavelength: As determined for HPLC.
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Dissolve the sample in the modifier (e.g., methanol) or a compatible solvent at a concentration of approximately 1 mg/mL.[5]
Quantitative Data Comparison
The following table summarizes the expected performance differences between HPLC and SFC for the chiral purity analysis of this compound, based on typical results for similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Selectivity (α) | 1.1 - 1.5 | 1.1 - 1.5 |
| Solvent Consumption | High (typically >90% organic) | Low (typically 5-40% organic modifier) |
| Environmental Impact | Higher | Lower ("Greener" technology) |
| Throughput | Lower | Higher |
Experimental Workflow
A systematic approach is essential for the cross-validation of analytical methods to ensure the reliability and consistency of the results.
Caption: Workflow for the cross-validation of HPLC and SFC methods.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. fagg.be [fagg.be]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. A Comparison of HPLC and SFC Chiral Method Development Screening ...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to the Chiral Resolution of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid for Ambrisentan Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various precursors and chiral resolving agents used in the synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate for the endothelin receptor antagonist, Ambrisentan. The performance of different synthetic routes is evaluated based on experimental data, focusing on yield and purity to aid researchers in selecting the most efficient pathway for their specific needs.
Introduction to Ambrisentan and its Precursors
Ambrisentan is a selective endothelin type-A receptor antagonist indicated for the treatment of pulmonary arterial hypertension. The synthesis of the enantiomerically pure (S)-enantiomer of Ambrisentan relies on the availability of its key chiral precursor, (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. The common strategy to obtain this precursor involves the synthesis of the racemic acid followed by chiral resolution.
The synthesis of the racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid typically starts from benzophenone and methyl chloroacetate via a Darzens condensation to form an epoxide, followed by ring-opening and hydrolysis. The critical step is the resolution of the racemic mixture to isolate the desired (S)-enantiomer. This guide compares the efficacy of various chiral resolving agents used in this crucial step.
Comparison of Chiral Resolving Agents
The selection of a chiral resolving agent is critical as it directly impacts the yield and enantiomeric purity of the final precursor. Below is a summary of the performance of several commonly employed resolving agents.
| Chiral Resolving Agent | Reported Yield of Resolved Product | Reported Purity of Resolved Product | Reference |
| (S)-dehydroabietylamine | 39.5% (for the resolution step) | - | [1] |
| L-proline methyl ester / (S)-1-(4-nitrophenyl)ethylamine | 35% (for the resolution step) | 99.8% (optical purity) | [2] |
| (S)-1-(4-nitrophenyl)ethylamine | 15% (for the resolution step) | 99.5% (enantiomeric purity) | [3] |
| (S)-2,4-dichlorophenylethylamine | 24.96% (for the diastereomeric salt) | 99.4% (chiral purity) | |
| L-phenylglycinamide | High (qualitative) | High (qualitative) |
Note on conflicting data: There are conflicting reports on the yield of the resolution using (S)-1-(4-nitrophenyl)ethylamine, with one source claiming 35%[2] and another 15%[3]. This discrepancy may arise from different experimental conditions or scales.
Synthetic Pathways and Workflows
The following diagrams illustrate the general synthetic pathway for Ambrisentan and the workflow for the chiral resolution of its key precursor.
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below.
Synthesis of Racemic this compound
This procedure involves three main steps: Darzens condensation, methanolysis (epoxide ring-opening), and hydrolysis.
a) Darzens Condensation to Methyl 3,3-diphenyloxirane-2-carboxylate
-
To a solution of sodium methoxide in dry tetrahydrofuran (THF) at -10°C, a solution of benzophenone and methyl chloroacetate in dry THF is added dropwise.
-
The reaction mixture is stirred for 2 hours at -10°C.
-
The reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and the solvent is evaporated to yield the crude epoxide as a light yellow oil.
b) Methanolysis and Hydrolysis
-
The crude epoxide is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred for 30 minutes.
-
An aqueous solution of sodium hydroxide is then added, and the mixture is refluxed for 1 hour.
-
Methanol is removed under reduced pressure, and the residue is acidified with concentrated hydrochloric acid to a pH of 2.
-
The precipitated solid is filtered and dried to afford the racemic this compound.
Chiral Resolution using (S)-dehydroabietylamine
-
The racemic acid is dissolved in methyl tertiary-butyl ether (MTBE) and brought to reflux.
-
A solution of (S)-dehydroabietylamine in MTBE is added dropwise.
-
The mixture is refluxed for 1 hour, then cooled to 0°C and stirred for an additional 2 hours.
-
The precipitated solid (a mixture of diastereomeric salts) is filtered.
-
The filtrate, containing the desired (S)-acid diastereomer, is acidified with concentrated HCl.
-
The aqueous layer is extracted with MTBE.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting residue is recrystallized from toluene to yield (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid as a white solid.[1]
Synthesis of Ambrisentan from (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
To a solution of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid and sodium amide in dimethylformamide (DMF), a solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in DMF is added slowly.
-
The reaction is stirred at room temperature for 5 hours.
-
The reaction is quenched with water and acidified to pH 2 with sulfuric acid.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over sodium sulfate, and the solvent is evaporated to yield crude Ambrisentan.
-
The crude product can be further purified by recrystallization.
Conclusion
The synthesis of enantiomerically pure (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a critical step in the production of Ambrisentan. While the initial synthesis of the racemic acid is straightforward, the choice of the chiral resolving agent significantly influences the overall efficiency of the process. This guide provides a comparative overview of several resolving agents, highlighting the reported yields and purities. Researchers and drug development professionals can use this information to select the most suitable synthetic strategy based on their specific requirements for yield, purity, and cost-effectiveness. The provided experimental protocols offer a foundational methodology for the synthesis and resolution of this key Ambrisentan precursor.
References
A Comparative Guide to the Synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid: In-Silico Modeling vs. Traditional Experimentation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a crucial intermediate in the production of the pulmonary arterial hypertension drug Ambrisentan, presents a multi-step challenge for chemists.[1] Traditionally, the optimization of such a synthesis has relied on extensive laboratory experimentation. However, the advent of powerful in-silico modeling techniques offers a compelling alternative, promising to accelerate development, reduce costs, and enhance process understanding. This guide provides a comprehensive comparison of in-silico modeling and traditional experimental approaches for the synthesis of this key pharmaceutical intermediate.
Traditional Synthesis: An Established Pathway
The conventional synthesis of this compound typically proceeds through a four-step sequence:
-
Darzens Condensation: Benzophenone and methyl chloroacetate react in the presence of a base to form an α,β-epoxy ester.
-
Epoxide Ring-Opening: The epoxide ring is opened using methanol under acidic conditions.
-
Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.
-
Chiral Resolution: The racemic mixture is resolved to isolate the desired (S)-enantiomer.
While effective, this pathway often involves challenges such as optimizing reaction conditions, managing side reactions, and achieving high enantiomeric purity, which can be both time-consuming and resource-intensive.
In-Silico Modeling: A Predictive and Optimization-Oriented Approach
In-silico modeling encompasses a range of computational tools that can predict and analyze chemical reactions. For the synthesis of this compound, these tools can be applied at every stage to inform and guide the experimental process.
Retrosynthesis Analysis
Computer-Aided Synthesis Design (CASD) programs can propose viable synthetic routes starting from the target molecule. These tools utilize vast databases of chemical reactions to identify potential starting materials and reaction pathways, potentially uncovering more efficient or novel routes that might be overlooked in a traditional approach.
Reaction Prediction and Optimization
Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the reaction mechanisms of key steps like the Darzens condensation and the epoxide ring-opening.[2][3][4] By calculating transition state energies and reaction pathways, researchers can gain insights into the factors controlling reactivity and selectivity. This understanding allows for the rational selection of catalysts, solvents, and reaction conditions to optimize yield and minimize byproducts.
Machine learning algorithms can also be trained on existing reaction data to predict reaction outcomes, including yield and stereoselectivity, with a high degree of accuracy.[5][6][7][8] This predictive power can significantly reduce the number of experiments required for process optimization.
Chiral Resolution Simulation
Molecular modeling techniques can simulate the interactions between the racemic mixture and a chiral resolving agent.[9] By predicting the stability of the diastereomeric complexes, these simulations can aid in the selection of the most effective resolving agent and the optimal conditions for separation, a critical step in producing the enantiomerically pure final product.
Quantitative Data Comparison: In-Silico vs. Experimental
The following table provides a comparative overview of the potential performance of in-silico modeling versus a purely experimental approach for the synthesis of this compound. The in-silico data is based on reported capabilities of similar modeling studies, as direct in-silico data for this specific synthesis is not extensively published.
| Parameter | Traditional Experimental Approach | In-Silico Assisted Approach | Potential Advantage of In-Silico Approach |
| Time to Optimal Conditions | Weeks to Months | Days to Weeks | Significant reduction in experimental optimization time. |
| Number of Experiments | High (Dozens to Hundreds) | Low (Targeted Validation) | Cost and resource savings. |
| Material Consumption | High | Low | Reduced waste and cost. |
| Process Understanding | Empirical | Mechanistic | Deeper insights into reaction mechanisms and controlling factors. |
| Potential for Novelty | Limited by existing knowledge | High | Discovery of new, more efficient synthetic routes. |
| Predicted Yield | N/A (determined experimentally) | Can be predicted with increasing accuracy | Prioritization of high-yielding reactions before experimentation.[5][6][7][8] |
| Predicted Enantioselectivity | N/A (determined experimentally) | Can be modeled | Rational design of chiral resolution processes.[9] |
Experimental Protocols
Established Experimental Synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This protocol is a generalized representation based on published procedures and patents.
Step 1: Darzens Condensation
To a solution of benzophenone and methyl chloroacetate in a suitable solvent (e.g., toluene), a strong base (e.g., sodium methoxide) is added portion-wise at a controlled temperature. The reaction is monitored by TLC until completion. The reaction mixture is then quenched and the product, methyl 3,3-diphenylglycidate, is extracted and purified.
Step 2: Epoxide Ring-Opening
The purified methyl 3,3-diphenylglycidate is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The mixture is stirred at a specified temperature until the epoxide is consumed. The resulting product, methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, is isolated after workup.
Step 3: Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using an aqueous base (e.g., sodium hydroxide) in a suitable solvent mixture. The reaction is heated to reflux and monitored for completion. After cooling, the mixture is acidified to precipitate the racemic this compound, which is then filtered and dried.
Step 4: Chiral Resolution
The racemic acid is dissolved in a suitable solvent, and a stoichiometric amount of a chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine or another chiral amine) is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to induce crystallization of one of the diastereomeric salts. The salt of the desired (S)-enantiomer is collected by filtration. The free (S)-acid is then liberated by treatment with an acid and extraction. The enantiomeric purity is determined by chiral HPLC.
In-Silico Workflow and Comparative Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the in-silico modeling workflow and a comparison with the traditional experimental approach.
References
- 1. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting Chemical Reaction Yields | RXN yield prediction [rxn4chemistry.github.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic strategies for 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic strategies for producing 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan. The analysis focuses on a cost-benefit evaluation of two main approaches: a classical racemic synthesis followed by chiral resolution, and a more modern asymmetric synthesis. The comparison includes key quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Executive Summary
The synthesis of the enantiomerically pure (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is critical for the manufacture of Ambrisentan. The traditional approach involves the synthesis of a racemic mixture of the acid, followed by resolution to isolate the desired (S)-enantiomer. While effective, this method can be inefficient due to the inherent 50% theoretical yield limit of resolution. A more recent and efficient alternative is the asymmetric synthesis, which directly produces the desired enantiomer in high purity and yield. This guide presents a comparative analysis of these two strategies, highlighting the advantages and disadvantages of each.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two primary synthetic strategies for (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
| Parameter | Racemic Synthesis with Chiral Resolution | Asymmetric Synthesis via Epoxidation |
| Starting Materials | Benzophenone, Methyl Chloroacetate, Sodium Methoxide, Chiral Resolving Agent (e.g., (S)-dehydroabietylamine) | 3,3-diphenylacrylate, Chiral Ketone Catalyst (e.g., fructose-derived diacetate ketone) |
| Overall Yield | Approximately 30.1% (for the final drug Ambrisentan)[1] | 53% (for the final drug Ambrisentan)[2] |
| Chiral Purity (ee) | >99% after resolution[1] | >99%[2] |
| Key Steps | Darzens Condensation, Methanolysis, Hydrolysis, Chiral Resolution | Asymmetric Epoxidation, Ring Opening, Hydrolysis |
| Number of Steps | 4 (to the resolved acid) | 3 (to the acid) |
| Reagent Cost | Generally lower cost starting materials, but expensive chiral resolving agents may be required.[1] | Higher cost for the chiral catalyst and starting acrylate. |
| Process Time | Can be lengthy due to the resolution step which may require multiple recrystallizations. | Generally shorter due to fewer steps and no resolution required. |
| Scalability | Well-established for industrial scale, but resolution can be challenging to scale up efficiently.[3] | Demonstrated on a >100g scale, suggesting good scalability.[2] |
| Environmental Impact | Use of chlorinated solvents and potential for significant waste from the undesired enantiomer. Older methods used hazardous reagents like boron trifluoride etherate and dioxane. | Utilizes catalytic amounts of the chiral catalyst, potentially reducing waste. |
Experimental Protocols
Strategy 1: Racemic Synthesis followed by Chiral Resolution
This strategy involves three main stages: synthesis of the racemic acid, and then resolution to isolate the desired (S)-enantiomer.
Stage 1: Synthesis of racemic this compound
This stage is typically carried out via a Darzens condensation, followed by methanolysis and hydrolysis.
-
Step 1: Darzens Condensation. Benzophenone is reacted with methyl chloroacetate in the presence of a base like sodium methoxide to form the corresponding glycidic ester, methyl 3,3-diphenyl-2,3-epoxypropionate. This reaction is usually performed in a solvent like toluene at low temperatures (-5 to -10 °C).
-
Step 2: Methanolysis. The resulting epoxide is then opened with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
-
Step 3: Hydrolysis. The methyl ester is then hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield the racemic this compound. The product can be isolated by filtration.
Stage 2: Chiral Resolution
The racemic acid is resolved using a chiral amine to form diastereomeric salts, which can be separated by fractional crystallization.
-
Step 4: Salt Formation and Separation. The racemic acid is dissolved in a suitable solvent (e.g., a mixture of methyl tertiary-butyl ether and acetone) and treated with a chiral resolving agent, such as (S)-dehydroabietylamine.[1] The mixture is heated to reflux and then cooled to allow for the crystallization of the less soluble diastereomeric salt. The salt of the desired (S)-acid with the chiral amine is then isolated by filtration. The yield for this resolution step can be around 39.5%.[1]
-
Step 5: Liberation of the (S)-acid. The isolated diastereomeric salt is then treated with an acid (e.g., HCl) to liberate the enantiomerically pure (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Strategy 2: Asymmetric Synthesis via Chiral Ketone-Catalyzed Epoxidation
This strategy directly produces the desired (S)-enantiomer, avoiding the need for a resolution step.
-
Step 1: Asymmetric Epoxidation. 3,3-diphenylacrylate is subjected to an asymmetric epoxidation reaction using a chiral ketone catalyst, such as a fructose-derived diacetate ketone, in the presence of an oxidant like Oxone. This key step establishes the stereochemistry of the molecule with high enantioselectivity.[4]
-
Step 2: Epoxide Ring Opening. The resulting chiral epoxide is then ring-opened with methanol under acidic or basic conditions to introduce the methoxy group at the C3 position and a hydroxyl group at the C2 position, yielding the methyl ester of the target molecule.
-
Step 3: Hydrolysis. The final step involves the hydrolysis of the methyl ester to the carboxylic acid, affording (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid in high enantiomeric purity.
Mandatory Visualization
Caption: A comparison of the synthetic workflows for the two primary strategies.
Conclusion
The choice between a racemic synthesis with chiral resolution and an asymmetric synthesis for the production of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid depends on several factors, including cost, scale, and available expertise.
The racemic synthesis followed by chiral resolution is a well-established method that utilizes relatively inexpensive starting materials. However, the overall yield is limited by the resolution step, and the process can be time-consuming and generate significant waste in the form of the undesired enantiomer. The cost of the chiral resolving agent can also be a significant factor.
The asymmetric synthesis approach offers a more elegant and efficient route to the desired product. It provides a higher overall yield, is more atom-economical, and has a shorter process time. While the initial investment in the chiral catalyst and specific starting materials may be higher, the overall cost-effectiveness at an industrial scale is likely to be superior due to the increased efficiency and reduced waste.
For researchers and drug development professionals, the asymmetric synthesis approach represents the more modern and advantageous strategy for the production of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, aligning with the principles of green chemistry and process efficiency.
References
Spectroscopic comparison of racemic vs. enantiopure 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
In the realm of pharmaceutical development and chiral chemistry, the ability to distinguish between a racemic mixture and a pure enantiomer is paramount. This guide provides a comparative analysis of the spectroscopic properties of racemic and enantiopure 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the synthesis of the pulmonary hypertension drug, Ambrisentan. While many spectroscopic properties of enantiomers are identical, specific techniques can reveal their distinct chiral nature.
Spectroscopic Data Comparison
The following table summarizes the expected outcomes from standard and specialized spectroscopic analyses of racemic and enantiopure this compound.
| Spectroscopic Technique | Racemic Mixture | Enantiopure (S)- or (R)- | Key Differences |
| ¹H & ¹³C NMR | Single set of peaks for each proton/carbon. | Single set of peaks, identical to the racemate. | No difference in a standard achiral solvent. |
| ¹H NMR with Chiral Shift Reagent | Splitting of corresponding proton signals into two sets of peaks of equal intensity. | A single set of shifted peaks. | The racemic mixture shows two sets of signals, representing the two diastereomeric complexes formed. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+H)⁺ at m/z 273.11. | Molecular Ion Peak (M+H)⁺ at m/z 273.11. | Identical mass spectra are expected. |
| Infrared (IR) Spectroscopy | Identical absorption bands to the enantiopure form. | Identical absorption bands to the racemic form. | No difference in standard IR spectroscopy. |
| Vibrational Circular Dichroism (VCD) | No VCD signal (net zero). | A distinct VCD spectrum with positive and negative bands. | The enantiopure sample will produce a VCD spectrum, while the racemic mixture will not. The (S)- and (R)-enantiomers will show mirror-image VCD spectra. |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of racemic and enantiopure samples.
Diagram 1: Workflow for spectroscopic comparison.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Objective: To differentiate between the racemic and enantiopure forms of this compound by observing the splitting of NMR signals in the presence of a chiral shift reagent.
Methodology:
-
Sample Preparation: Prepare separate NMR tubes for the racemic and enantiopure samples. Dissolve a precise amount of each sample in a deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum for each sample to serve as a baseline.
-
Addition of Chiral Shift Reagent: To each NMR tube, add a small, substoichiometric amount of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
-
Spectrum Acquisition: After gentle mixing, re-acquire the ¹H NMR spectrum for each sample.
-
Analysis: Compare the spectra. In the presence of the chiral shift reagent, the enantiomers in the racemic mixture will form diastereomeric complexes, leading to the splitting of previously single peaks.[1][2] The enantiopure sample will show shifted peaks but no splitting.
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To confirm the absolute configuration and distinguish the enantiopure sample from the racemic mixture based on its chiroptical properties.
Methodology:
-
Sample Preparation: Prepare solutions of the racemic and enantiopure samples in a suitable solvent (e.g., CCl₄ or CDCl₃) at a relatively high concentration (typically 10-100 mg/mL).[3]
-
Instrumentation: Utilize a VCD spectrometer, which measures the differential absorption of left and right circularly polarized infrared light.
-
Data Acquisition: Acquire the VCD spectrum for each sample over the desired infrared frequency range. Due to the weak nature of VCD signals, multiple scans are typically required to achieve a good signal-to-noise ratio.[3]
-
Analysis: The racemic mixture, being optically inactive, will produce a null VCD spectrum. The enantiopure sample will exhibit a distinct VCD spectrum. The mirror-image nature of the VCD spectra of the (S) and (R) enantiomers can be used to determine the absolute configuration by comparing the experimental spectrum to one predicted by quantum chemical calculations.[4]
Conclusion
While standard spectroscopic techniques like NMR, IR, and mass spectrometry are invaluable for structural elucidation, they are generally insufficient for distinguishing between enantiomers. However, specialized techniques such as NMR with chiral shift reagents and Vibrational Circular Dichroism provide clear and definitive methods for differentiating a racemic mixture from an enantiopure sample of this compound. These methods are essential for ensuring the stereochemical purity of pharmaceutical intermediates and active pharmaceutical ingredients.
References
Safety Operating Guide
Proper Disposal of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: A Guide for Laboratory Professionals
For Immediate Reference: Treat 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid and its containers as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. Disposal must be conducted through a licensed environmental waste management service in accordance with all federal, state, and local regulations. The Safety Data Sheet (SDS) for this compound specifies to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal."[1] Another source reinforces this, stating to "Dispose of contents and container to an approved waste disposal plant."[2]
This guide provides detailed procedures for the safe handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Precautions
Understanding the hazards associated with this compound is the first step in its safe management. This compound is classified with multiple hazards.
Hazard Identification:
| Hazard Statement | GHS Classification | Source |
| Toxic if swallowed | Acute toxicity, oral (Category 3) | [3] |
| Harmful in contact with skin | Acute toxicity, dermal (Category 4) | [3] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | [1][3][4] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | [1][3][4] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | [1][3] |
| Suspected of causing cancer | Carcinogenicity (Category 2) | [2] |
| May damage fertility or the unborn child | Reproductive toxicity (Category 1A) | [2] |
Due to this hazard profile, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling the chemical, including during disposal preparation. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Body Protection: A lab coat or other protective clothing.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the process for the safe disposal of this compound from the laboratory.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Stream: Classify this compound as a non-halogenated organic acid waste .[5] It must be segregated from other waste streams such as inorganic acids, bases, oxidizers, and halogenated organic solvents to prevent dangerous reactions.[6][7]
-
Select a Compatible Container:
-
Properly Label the Waste Container:
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[8]
-
Clearly list all contents, including "this compound" and any solvents or other chemicals mixed with it, specifying the approximate percentage of each component.
-
-
Collect the Waste:
-
Collect all waste containing this chemical, including the pure solid, solutions, and any contaminated materials like pipette tips or weigh boats, in the designated hazardous waste container.
-
Solid waste should be disposed of in a properly labeled solid waste container.[11]
-
For empty containers that held the chemical, they must be managed as hazardous waste unless triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.[9]
-
Experimental Protocol: Storage and Disposal
-
Store in a Satellite Accumulation Area (SAA):
-
The designated hazardous waste container must be stored in a designated SAA, which should be at or near the point of generation.[6][10]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Arrange for Pickup:
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10]
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10]
-
Follow all institutional procedures for requesting a waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. This compound | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Personal protective equipment for handling 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Essential Safety and Handling Guide for 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for handling this compound, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and ensuring proper disposal.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to available Safety Data Sheets (SDS), the primary concerns include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
-
Toxicity: The compound is toxic if swallowed and harmful in contact with skin[2].
-
Chronic Health Concerns: The (S)-enantiomer is suspected of causing cancer and may damage fertility or the unborn child[4].
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye irritation[1][5]. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact which can cause irritation and potential harm[1][2][4]. |
| Body | A knee-length laboratory coat. | To protect skin and personal clothing from accidental spills. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary[1]. | To prevent inhalation, which may lead to respiratory irritation[1][2]. |
| Feet | Closed-toe shoes. | To protect feet from accidental spills. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Confirm that the chemical fume hood is functioning correctly.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Handling: Conduct all work with this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: If weighing the solid compound, do so in a manner that avoids generating dust.
-
Spills: In case of a spill, follow established laboratory procedures for chemical cleanup. Use appropriate absorbent materials and wear the prescribed PPE.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Container Labeling: Ensure containers are labeled with the full chemical name and appropriate hazard warnings.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste[1]. Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling the specified chemical.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
